RO-28-1675
Description
Propriétés
IUPAC Name |
(2R)-3-cyclopentyl-2-(4-methylsulfonylphenyl)-N-(1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-25(22,23)15-8-6-14(7-9-15)16(12-13-4-2-3-5-13)17(21)20-18-19-10-11-24-18/h6-11,13,16H,2-5,12H2,1H3,(H,19,20,21)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQSWPCDHDQINX-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(CC2CCCC2)C(=O)NC3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@@H](CC2CCCC2)C(=O)NC3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of RO-28-1675
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO-28-1675 is a potent, orally bioavailable, allosteric activator of the enzyme glucokinase (GK).[1] Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[2][3] In pancreatic β-cells, GK is the rate-limiting step for glucose-stimulated insulin (B600854) secretion.[2] In the liver, it controls the flux of glucose into glycolysis and glycogen (B147801) synthesis.[2] By allosterically activating GK, this compound enhances the enzyme's affinity for glucose and increases its maximal reaction velocity (Vmax), thereby augmenting glucose metabolism in these key tissues.[4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including detailed experimental protocols and quantitative data to support its characterization.
Core Mechanism of Action: Allosteric Activation of Glucokinase
This compound binds to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding site.[4] This binding event induces a conformational change in the enzyme that increases its catalytic efficiency. The primary consequences of this allosteric activation are:
-
Increased Affinity for Glucose: this compound significantly lowers the concentration of glucose required to achieve half-maximal enzyme activity (S0.5).
-
Increased Maximal Velocity (Vmax): The compound enhances the maximum rate at which glucokinase can phosphorylate glucose.
This dual effect leads to a more efficient conversion of glucose to glucose-6-phosphate, the first step in glycolysis.
Interaction with Glucokinase Regulatory Protein (GKRP)
In hepatocytes, glucokinase activity is modulated by the glucokinase regulatory protein (GKRP).[2] Under low glucose conditions, GKRP binds to GK and sequesters it in the nucleus, rendering it inactive.[2] this compound has been shown to reverse the inhibitory action of human GKRP, promoting the release of active GK into the cytoplasm.[1]
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway through which this compound exerts its effects in pancreatic β-cells and hepatocytes.
Mechanism of action of this compound in pancreatic β-cells and hepatocytes.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value | Reference |
| Glucokinase Activation (Luminescence) | EC50 | 54 nM | [1] |
| Glucokinase Activation (NADPH-coupled) | EC50 | 0.90 µM | [5] |
| GK/GKRP Activation (Luminescence) | EC50 | 90 nM | [5] |
| GK/GKRP Activation (NADPH-coupled) | EC50 | 0.79 µM | [5] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in Mice
| Animal Model | Dosage (p.o.) | Parameter | Value | Reference |
| C57BL/6J Mice | 10 mg/kg | Cmax | 1140 µg/mL | [1] |
| C57BL/6J Mice | 10 mg/kg | Tmax | 3.3 h | [1] |
| C57BL/6J Mice | 10 mg/kg | Oral Bioavailability | 92.8% | [1] |
| Wild-type C57BL/6J Mice | 50 mg/kg | Effect | Reduced blood glucose levels | [1] |
Experimental Protocols
In Vitro Glucokinase Activation Assays
1. NADPH-Coupled Fluorescence Assay
This assay measures the production of NADPH, which is stoichiometrically linked to the formation of glucose-6-phosphate by glucokinase.
-
Reagents:
-
Assay Buffer: 25 mM HEPES (pH 7.4), 50 mM KCl, 5 mM MgCl2, 2 mM dithiothreitol (B142953) (DTT).
-
Recombinant human glucokinase (GK).
-
Recombinant human glucokinase regulatory protein (GKRP), where applicable.
-
Adenosine triphosphate (ATP).
-
D-Glucose.
-
Glucose-6-phosphate dehydrogenase (G6PDH).
-
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+).
-
This compound stock solution in DMSO.
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, GK (e.g., 4 nM), GKRP (e.g., 50 nM, if used), G6PDH, and NADP+.
-
Add varying concentrations of this compound or DMSO vehicle control.
-
Initiate the reaction by adding a mixture of ATP (e.g., 240 µM) and glucose (e.g., 5, 10, or 20 mM).[5]
-
Incubate the plate at room temperature.
-
Measure the increase in NADPH fluorescence over time using a fluorescence plate reader (Excitation: ~340 nm, Emission: ~460 nm).
-
Calculate the rate of reaction and determine the EC50 value by fitting the data to a dose-response curve.
-
2. Luminescence-Based Assay
This assay measures the amount of ATP remaining after the glucokinase reaction, which is inversely proportional to enzyme activity.
-
Reagents:
-
Assay Buffer: As described for the NADPH-coupled assay.
-
Recombinant human glucokinase (GK).
-
Recombinant human glucokinase regulatory protein (GKRP), where applicable.
-
Adenosine triphosphate (ATP).
-
D-Glucose.
-
Kinase-Glo® Luminescent Kinase Assay Reagent (Promega) or equivalent.
-
This compound stock solution in DMSO.
-
-
Procedure:
-
In a 96-well plate, combine assay buffer, GK (e.g., 4 nM), GKRP (e.g., 50 nM, if used), and varying concentrations of this compound or DMSO vehicle.[5]
-
Initiate the reaction by adding a mixture of ATP (e.g., 10 µM) and glucose (e.g., 5 mM).[5]
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.
-
Add the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
Calculate the percent activation relative to controls and determine the EC50 value.
-
Workflow for in vitro glucokinase activation assays.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is a general guideline for performing an OGTT in mice to evaluate the in vivo efficacy of this compound. Specific parameters may need to be optimized.
-
Animals:
-
Male C57BL/6J mice (e.g., 10 weeks old).[1]
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
-
Materials:
-
This compound.
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water).
-
Glucose solution (e.g., 20% w/v in sterile water).
-
Glucometer and test strips.
-
Oral gavage needles.
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes).
-
-
Procedure:
-
Fast the mice overnight (e.g., 16-18 hours) with free access to water.[6]
-
Record the body weight of each mouse.
-
Administer this compound (e.g., 50 mg/kg) or vehicle orally by gavage.[1]
-
At a specified time after drug administration (e.g., 60 minutes), take a baseline blood sample (time 0) from the tail vein to measure blood glucose.
-
Administer a glucose solution (e.g., 2 g/kg body weight) orally by gavage.[7]
-
Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[7]
-
Measure blood glucose concentrations at each time point.
-
Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
-
Experimental workflow for an oral glucose tolerance test (OGTT) in mice.
Conclusion
This compound is a potent allosteric activator of glucokinase that enhances glucose metabolism in key metabolic tissues. Its mechanism of action, involving both direct activation of GK and reversal of GKRP inhibition, leads to improved glucose-stimulated insulin secretion and increased hepatic glucose uptake. The provided quantitative data and detailed experimental protocols offer a comprehensive resource for researchers in the field of diabetes and metabolic diseases for the further investigation and characterization of glucokinase activators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage | Semantic Scholar [semanticscholar.org]
- 3. Glucokinase activator, circulating metabolites, and cardio-cerebrovascular diseases: a Mendelian randomization study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mmpc.org [mmpc.org]
- 7. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Allosteric Activation of Glucokinase by RO-28-1675
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the allosteric glucokinase (GK) activator, RO-28-1675. It details the compound's mechanism of action, presents its quantitative biochemical and physiological effects, outlines key experimental protocols for its evaluation, and illustrates the underlying biological pathways and experimental workflows.
Introduction to Glucokinase and this compound
Glucokinase (GK), also known as hexokinase IV, is a pivotal enzyme in glucose homeostasis, acting as a "glucose sensor" in key metabolic tissues such as the pancreas and liver.[1] In pancreatic β-cells, GK's rate of glucose phosphorylation is the rate-limiting step for glucose-stimulated insulin (B600854) secretion (GSIS).[2] In the liver, it controls the flux of glucose into both glycolysis and glycogen (B147801) synthesis.[1] Unlike other hexokinases, GK has a low affinity for glucose (S₀.₅ ≈ 7-8 mM), is not inhibited by its product glucose-6-phosphate, and exhibits sigmoidal kinetics, making it highly sensitive to changes in physiological glucose concentrations.[2]
Mutations in the GK gene that decrease its activity lead to hyperglycemia, while activating mutations can cause hypoglycemia, highlighting its critical role in blood glucose regulation.[3] This has made GK an attractive therapeutic target for Type 2 Diabetes. This compound is a potent, small-molecule allosteric activator of glucokinase that has been instrumental in validating this therapeutic approach.[3][4] It enhances GK's activity, thereby increasing glucose metabolism in the pancreas and liver, leading to improved glycemic control.[2]
Mechanism of Allosteric Activation
This compound binds to an allosteric site on the glucokinase enzyme, distinct from the active site where glucose binds.[2][5] This binding event induces a conformational change that stabilizes a more active form of the enzyme. The primary mechanistic effects are twofold:
-
Increased Glucose Affinity: It significantly lowers the substrate concentration at half-maximal velocity (S₀.₅) for glucose, meaning the enzyme is more active at lower glucose concentrations.[4]
-
Enhanced Catalytic Rate: It increases the maximal reaction velocity (Vmax) or turnover number (kcat) of the enzyme.[4]
This dual action effectively lowers the threshold for glucose-stimulated insulin secretion in the pancreas and promotes hepatic glucose uptake and glycogen synthesis in the liver.[2][4]
Furthermore, this compound can counteract the inhibitory effect of the Glucokinase Regulatory Protein (GKRP). In hepatocytes at low glucose levels, GKRP sequesters GK in the nucleus in an inactive complex. This compound promotes the dissociation of this complex, releasing active GK into the cytoplasm.[2][6] Studies suggest the increase in Vmax is due to the acceleration of a catalytic step preceding product release.[7]
Quantitative Data Presentation
The following tables summarize the key quantitative parameters reported for this compound.
Table 1: In Vitro Enzymatic and Cellular Activity of this compound
| Parameter | Condition | Value | Reference |
| EC₅₀ (GK activity) | Luminescence Assay (5 mM Glucose) | 54 nM | [6][8] |
| EC₅₀ (GK activity) | GK/GKRP Luminescence Assay (5 mM Glucose) | 90 nM | [8] |
| EC₅₀ (GK activity) | NADPH-Coupled Assay | 0.90 µM | [8] |
| EC₅₀ (GK activity) | GK/GKRP NADPH-Coupled Assay | 0.79 µM | [8] |
| SC₁.₅ (GK activation) | Concentration for 1.5-fold stimulation | 0.24 µM | [9] |
| Glucose S₀.₅ Shift | Human Glucokinase | From 8.5 mM to 0.8 mM | [4] |
| Vmax / kcat Increase | Human Glucokinase | ~1.8-fold (80%) increase | [4] |
| Vmax Increase | Human Glucokinase (at 3 µM this compound) | 1.5-fold increase | [10] |
| [S]₁/₂ Decrease | Human Glucokinase (at 3 µM this compound) | 4.3-fold decrease | |
| EC₅₀ (GK Translocation) | Primary Rat Hepatocytes (16.8 mM Glucose) | 0.16 µM | |
| EC₅₀ (GK Translocation) | Primary Rat Hepatocytes (8.4 mM Glucose) | 0.27 µM | |
| EC₅₀ (GK Translocation) | Primary Rat Hepatocytes (2.8 mM Glucose) | 2.2 µM | |
| GSIS Threshold | Isolated Rat Pancreatic Islets | Lowered from 6 mM to 3 mM Glucose |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in Mice
| Parameter | Condition | Value | Reference |
| Efficacy Dose | Oral administration (p.o.) in C57BL/6J mice | 50 mg/kg | [6] |
| Effect | Reduction in blood glucose levels | Significant | [6] |
| Oral Bioavailability | 10 mg/kg p.o. in C57BL/6J mice | 92.8% | [6] |
| Cmax | 10 mg/kg p.o. in C57BL/6J mice | 1140 µg/mL | [6] |
| Tmax | 10 mg/kg p.o. in C57BL/6J mice | 3.3 h | [6] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways and workflows related to this compound.
References
- 1. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, structure-activity relationships, pharmacokinetics, and efficacy of glucokinase activator (2R)-3-cyclopentyl-2-(4-methanesulfonylphenyl)-N-thiazol-2-yl-propionamide (RO0281675) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Physiology of Mammalian Glucokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosterism in glucokinase [biomodel.uah.es]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small-Molecule Allosteric Activation of Human Glucokinase in the Absence of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ro 28-1675 | CAS#:300353-13-3 | Chemsrc [chemsrc.com]
- 10. Glucokinase as an emerging anti-diabetes target and recent progress in the development of its agonists - PMC [pmc.ncbi.nlm.nih.gov]
The Allosteric Modulator RO-28-1675: A Technical Guide to its Interaction with Glucokinase and the Glucokinase Regulatory Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucokinase (GK), a key enzyme in glucose homeostasis, is a highly regulated protein, particularly in the liver where its activity is modulated by the glucokinase regulatory protein (GKRP). The interaction between GK and GKRP represents a significant target for therapeutic intervention in type 2 diabetes. RO-28-1675 is a potent, small-molecule allosteric activator of glucokinase that has been demonstrated to enhance glucose metabolism by directly activating glucokinase and disrupting the inhibitory GK-GKRP complex. This technical guide provides an in-depth overview of the interaction between this compound and GKRP, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and experimental workflows.
Introduction
Glucokinase (GK), also known as hexokinase IV, plays a pivotal role in maintaining glucose homeostasis.[1][2] In pancreatic β-cells, GK acts as a glucose sensor, triggering insulin (B600854) secretion in response to rising blood glucose levels.[1][2] In hepatocytes, GK facilitates the conversion of glucose to glucose-6-phosphate, the first step in both glycogen (B147801) synthesis and glycolysis.[1][2] Unlike other hexokinases, GK is not inhibited by its product, glucose-6-phosphate, and exhibits a sigmoidal saturation curve for glucose, making it highly sensitive to physiological changes in glucose concentration.[3]
The activity of hepatic glucokinase is uniquely regulated by the glucokinase regulatory protein (GKRP).[1][3] At low glucose concentrations, GKRP binds to GK, leading to the sequestration of the inactive complex in the nucleus.[3] Following a meal, elevated glucose levels promote the dissociation of GK from GKRP, allowing GK to translocate to the cytoplasm and phosphorylate glucose.[3]
Small-molecule glucokinase activators (GKAs) represent a promising therapeutic strategy for type 2 diabetes.[4][5] These compounds typically bind to an allosteric site on the GK enzyme, increasing its affinity for glucose and its maximal reaction velocity (Vmax).[3] this compound was one of the first identified potent, orally active GKAs.[5] It functions by not only directly activating GK but also by preventing the inhibitory action of GKRP.[3]
Mechanism of Action of this compound
This compound is an allosteric activator of glucokinase. Its mechanism of action involves two key aspects:
-
Direct Activation of Glucokinase: this compound binds to a site on the glucokinase enzyme distinct from the glucose-binding site. This allosteric binding induces a conformational change in the enzyme that increases its affinity for glucose (lowers the S0.5) and enhances its maximum catalytic rate (increases Vmax).[3]
-
Disruption of the GK-GKRP Interaction: A crucial part of this compound's function in the liver is its ability to reverse the inhibitory effect of GKRP.[3] By binding to glucokinase, this compound either prevents the association of GK with GKRP or promotes the dissociation of the pre-formed GK-GKRP complex.[3] This leads to an increase in the amount of active glucokinase in the cytoplasm of hepatocytes, thereby enhancing glucose uptake and metabolism.[3]
The following diagram illustrates the regulatory pathway of glucokinase by GKRP and the intervention by this compound.
Caption: Signaling pathway of Glucokinase regulation by GKRP and the action of this compound.
Quantitative Data
The following tables summarize the key quantitative data regarding the interaction of this compound with glucokinase and GKRP.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Conditions | Reference |
| EC50 (GK activation) | 54 nM | Glucokinase luminescence assay | [6][7][8] |
| EC50 (GK/GKRP) | 90 nM | GK/GKRP luminescence assay | [9] |
| SC1.5 | 0.24 ± 0.0019 µM | - | |
| Effect on Vmax | 1.5-fold increase | at 3 µM this compound; [Glucose] = 5 mM | [10] |
| Effect on S0.5 | 4.3-fold decrease | at 3 µM this compound; [Glucose] = 5 mM | [10] |
EC50: Half-maximal effective concentration. SC1.5: Concentration required to achieve 1.5-fold activation.
Table 2: In Vivo and Cellular Activity of this compound
| Parameter | Value | Model System | Reference |
| EC50 (Hepatocyte GK translocation) | 0.16 µM | Primary rat hepatocytes, 16.8 mM Glucose | [10] |
| EC50 (Hepatocyte GK translocation) | 0.27 µM | Primary rat hepatocytes, 8.4 mM Glucose | [10] |
| EC50 (Hepatocyte GK translocation) | 2.2 µM | Primary rat hepatocytes, 2.8 mM Glucose | [10] |
| Glucose threshold for insulin secretion | Reduced from 6 mM to 3 mM | Isolated rat pancreatic islets (with 3 µM this compound) | [10] |
Experimental Protocols
The following are representative protocols for assessing the interaction of this compound with GK and GKRP, based on methodologies described in the literature.
Glucokinase Activity Assay (NADPH-Coupled)
This assay measures the production of glucose-6-phosphate by coupling it to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase. The resulting NADPH can be detected by fluorescence.
Materials:
-
Recombinant human glucokinase
-
Recombinant human glucokinase regulatory protein (optional)
-
This compound
-
D-Glucose
-
ATP
-
MgCl2
-
DTT
-
Glucose-6-phosphate dehydrogenase
-
NADP+
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 1 mM MgCl2, 1 mM DTT, 150 mM KCl)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 384-well plate, add assay buffer.
-
Add serial dilutions of this compound to the wells.
-
Add a solution containing glucokinase (and GKRP if testing its effect).
-
Incubate for a specified period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding a substrate solution containing D-glucose, ATP, NADP+, and glucose-6-phosphate dehydrogenase.
-
Monitor the increase in NADPH fluorescence (e.g., excitation at 340 nm, emission at 460 nm) over time using a fluorescence plate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
References
- 1. Allosteric activators of glucokinase: potential role in diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucokinase activators for the potential treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule glucokinase activators as glucose lowering agents: a new paradigm for diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound - MedChem Express [bioscience.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Glucokinase Activator III, this compound | 300353-13-3 [sigmaaldrich.com]
The Glucokinase Activator RO-28-1675: A Technical Guide to its Impact on Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthetic small molecule RO-28-1675 and its profound effects on insulin (B600854) secretion. As a potent allosteric activator of glucokinase (GK), this compound has been a key compound in the study of glucose sensing and metabolic regulation, holding significant implications for the development of novel therapeutics for type 2 diabetes. This document details the mechanism of action, quantitative effects, and the experimental protocols used to elucidate the function of this compound in pancreatic β-cells.
Core Mechanism of Action: Glucokinase Activation
This compound functions as a direct and selective glucokinase activator.[1] In pancreatic β-cells, glucokinase acts as the primary glucose sensor, controlling the rate-limiting step in glucose metabolism and, consequently, glucose-stimulated insulin secretion (GSIS).[2] By binding to an allosteric site on the glucokinase enzyme, this compound enhances its catalytic activity. This enhancement is characterized by an increase in the enzyme's maximal velocity (Vmax) and a decrease in the substrate concentration at half-maximal velocity (S0.5) for glucose.[3] This effectively lowers the glucose threshold required to trigger insulin release from pancreatic β-cells.[3]
Quantitative Data on this compound Activity
The potency and efficacy of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Cell/Enzyme System | Glucose Concentration | Reference |
| EC50 | 54 nM | Glucokinase (GK) enzyme assay | Not specified | [4][5][6][7] |
| SC1.5 | 0.24 µM | Glucokinase (GK) enzyme assay | Not specified | [8][9] |
| Vmax Increase | 1.5-fold | Human GK enzymatic assay | 5 mM | [3][10] |
| S0.5 Decrease | 4.3-fold | Human GK enzymatic assay | 5 mM | [10] |
Table 1: In Vitro Efficacy of this compound on Glucokinase Activity
| Experimental Model | This compound Concentration | Effect on Glucose Threshold for Insulin Secretion | Reference |
| Isolated rat pancreatic islets | 3 µM | Lowered from 6 mM to 3 mM glucose | [10] |
| Isolated rat pancreatic islets | 0-10 µM | Decreased from 7 mM to 3 mM glucose | [3] |
Table 2: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in Pancreatic Islets
| Animal Model | Dosage | Effect | Reference |
| Non-diabetic C57BL/6 mice and Wistar rats | 10 to 50 mg/kg (p.o.) | Glucose-lowering and insulin-releasing activity | [10] |
| Murine and rodent models of type II diabetes | 10 to 50 mg/kg (p.o.) | Efficacious in lowering blood glucose | [10] |
Table 3: In Vivo Effects of this compound
Signaling Pathway of this compound-Mediated Insulin Secretion
The following diagram illustrates the signaling cascade initiated by glucose and potentiated by this compound in pancreatic β-cells, leading to insulin secretion.
Caption: Signaling pathway of this compound in pancreatic β-cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used to characterize the effects of this compound on insulin secretion.
Pancreatic Islet Isolation (Rodent)
This protocol is a standard method for obtaining pancreatic islets for in vitro studies.
Materials:
-
Collagenase P solution (1 mg/mL in Hanks' Balanced Salt Solution - HBSS)
-
HBSS, sterile and cold
-
RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Ficoll-Paque or similar density gradient medium
-
Surgical instruments
Procedure:
-
Anesthetize the rodent according to approved institutional animal care and use committee protocols.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Cannulate the common bile duct and clamp the ampulla of Vater.
-
Perfuse the pancreas with cold collagenase P solution until fully distended.
-
Excise the distended pancreas and place it in a conical tube with additional collagenase solution.
-
Incubate at 37°C for 10-15 minutes with gentle shaking to digest the exocrine tissue.
-
Stop the digestion by adding cold HBSS with 10% FBS.
-
Wash the digested tissue by centrifugation and resuspend the pellet in HBSS.
-
Purify the islets from the acinar and other cells using a density gradient centrifugation.
-
Collect the islet layer, wash with HBSS, and hand-pick the islets under a stereomicroscope.
-
Culture the isolated islets in RPMI-1640 medium overnight to allow for recovery before experimentation.
Glucose-Stimulated Insulin Secretion (GSIS) Assay with this compound
This protocol details a static incubation method to assess the effect of this compound on insulin secretion from isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets (from the protocol above)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA, supplemented with different glucose concentrations (e.g., 2.8 mM for low glucose and 16.7 mM for high glucose).
-
This compound stock solution (in DMSO)
-
Insulin ELISA kit
Procedure:
-
Following overnight culture, hand-pick islets of similar size into groups of 10-15 islets per condition.
-
Pre-incubate the islets in KRBH with low glucose (2.8 mM) for 1 hour at 37°C to establish a basal insulin secretion rate.
-
Prepare incubation solutions in KRBH with varying glucose concentrations (e.g., 2.8 mM, 5.6 mM, 8.4 mM, 11.2 mM, 16.7 mM) with and without a fixed concentration of this compound (e.g., 3 µM). Include a vehicle control (DMSO) for the this compound untreated groups.
-
Transfer the pre-incubated islets into the different treatment solutions.
-
Incubate for 1 hour at 37°C.
-
At the end of the incubation, collect the supernatant from each well for insulin measurement.
-
Lyse the islets to determine the total insulin content.
-
Quantify the insulin concentration in the supernatants and lysates using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the secreted insulin to the total insulin content or DNA content of the islets.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating a glucokinase activator like this compound.
Caption: Experimental workflow for testing this compound.
Conclusion
This compound is a valuable research tool for understanding the role of glucokinase in glucose homeostasis and insulin secretion. Its ability to allosterically activate glucokinase and lower the glucose threshold for insulin release underscores the therapeutic potential of targeting this enzyme in the management of type 2 diabetes. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of diabetes and metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A pathway model of glucose-stimulated insulin secretion in the pancreatic β-cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
RO-28-1675: A Technical Guide for Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO-28-1675 is a potent, orally bioavailable, allosteric activator of glucokinase (GK), a critical enzyme in glucose homeostasis. By enhancing the activity of GK in the pancreas and liver, this compound has demonstrated potential as a therapeutic agent for type 2 diabetes in preclinical studies. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and visualization of its associated signaling pathways. While showing promise in early research, the clinical development of glucokinase activators as a class has faced challenges, including a narrow therapeutic window, risk of hypoglycemia, and potential for long-term efficacy issues. This guide is intended to serve as a resource for researchers investigating glucokinase activators and the broader field of type 2 diabetes drug discovery.
Core Concepts and Mechanism of Action
This compound functions as an allosteric activator of glucokinase (GK), the primary glucose sensor in pancreatic β-cells and a key regulator of glucose metabolism in hepatocytes.[1][2] In pancreatic β-cells, activation of GK by this compound increases the rate of glucose phosphorylation, leading to a rise in the ATP/ADP ratio. This, in turn, closes ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization, calcium influx, and ultimately, enhanced glucose-stimulated insulin (B600854) secretion (GSIS).[3]
In the liver, this compound enhances GK activity, promoting the conversion of glucose to glucose-6-phosphate. This has a dual effect: it stimulates glycogen (B147801) synthesis and suppresses hepatic glucose production (gluconeogenesis), thereby contributing to lower blood glucose levels.[3][4] Notably, this compound can also reverse the inhibitory action of the glucokinase regulatory protein (GKRP) in the liver, further augmenting its glucose-lowering effects.[5]
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Conditions | Reference(s) |
| EC50 (Glucokinase activation) | 54 nM | Luminescence assay with 4 nM GK, 10 µM ATP, and 5 mM glucose. | [5][6][7][8][9] |
| EC50 (GK/GKRP luminescence assay) | 90 nM | Assay with 4 nM GK, 50 nM GKRP, 10 µM ATP, and 5 mM glucose. | [6] |
| SC1.5 (Glucokinase activation) | 0.24 ± 0.0019 µM | - | [10] |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Animal Model | Dosing | Reference(s) |
| Oral Bioavailability | 92.8% | C57BL/6J mice | 10 mg/kg (p.o.) | [5][11] |
| Cmax | 1140 µg/mL | C57BL/6J mice | 10 mg/kg (p.o.) | [5][11] |
| Tmax | 3.3 h | C57BL/6J mice | 10 mg/kg (p.o.) | [5][11] |
Table 3: In Vivo Efficacy of this compound in Mice
| Effect | Animal Model | Dosing | Observations | Reference(s) |
| Reduced blood glucose levels | Wild-type C57BL/6J mice | 50 mg/kg (p.o.) | Statistically significant reduction in fasting glucose levels. | [5][10] |
| Improved glucose tolerance | Wild-type C57BL/6J mice | 50 mg/kg (p.o.) | Significant improvement in glucose tolerance compared to vehicle-treated animals. | [10] |
| Prevention of hyperglycemia | Diet-induced obese mice | Chronic administration | Prevented the development of hyperglycemia. | [1] |
Experimental Protocols
Glucokinase Activity Assay (Coupled Enzyme Assay)
This protocol describes a common method to measure the enzymatic activity of glucokinase, which can be adapted to assess the effect of activators like this compound.[11][12][13]
Principle: Glucokinase (GK) phosphorylates glucose to glucose-6-phosphate (G6P). The production of G6P is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH). The rate of NADPH formation is monitored spectrophotometrically at 340 nm and is proportional to the GK activity.
Materials:
-
Tris-HCl buffer (pH 9.0)
-
Magnesium Chloride (MgCl2)
-
Adenosine 5'-Triphosphate (ATP)
-
D-Glucose
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Glucokinase (recombinant)
-
This compound or other test compounds
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture with the following final concentrations in Tris-HCl buffer: 60 mM Tris, 20 mM MgCl2, 4.0 mM ATP, 12.0 mM glucose, 0.9 mM NADP+, and 10 units/mL G6PDH.
-
Add the test compound (e.g., this compound at various concentrations) or vehicle control to the wells of the microplate.
-
Add the glucokinase enzyme solution (0.025 - 0.050 units/mL) to initiate the reaction.
-
Immediately place the plate in a spectrophotometer pre-set to 30°C.
-
Monitor the increase in absorbance at 340 nm over time (e.g., every 30-60 seconds for 10-30 minutes) in kinetic mode.
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.
-
Determine the effect of this compound on glucokinase activity by comparing the reaction rates in the presence of the compound to the vehicle control.
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol outlines the procedure for performing an OGTT in mice to evaluate the effect of this compound on glucose disposal.[1][2][3][8][14][15]
Materials:
-
Male C57BL/6J mice (or other relevant diabetic mouse models like db/db or ob/ob mice)
-
This compound formulated for oral administration
-
Vehicle control
-
D-Glucose solution (20% in sterile saline)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated capillaries)
Procedure:
-
House mice individually and acclimate them to handling for at least 3 days prior to the experiment.
-
Fast the mice for 5-6 hours with free access to water.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control via oral gavage.
-
After a specific pre-treatment time (e.g., 30-60 minutes), collect a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose.
-
Administer a glucose bolus (2 g/kg body weight) via oral gavage.
-
Collect blood samples from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose concentrations at each time point using a glucometer.
-
Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets
This protocol describes the ex vivo assessment of insulin secretion from isolated pancreatic islets in response to glucose, and how to test the effect of this compound.[2][6][16]
Materials:
-
Isolated pancreatic islets from mice or rats
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA, containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations
-
This compound or other test compounds
-
Collagenase for islet isolation
-
Ficoll gradient for islet purification
-
Insulin ELISA kit
Procedure:
-
Isolate pancreatic islets using collagenase digestion followed by Ficoll gradient purification.
-
Culture the isolated islets overnight to allow for recovery.
-
Pre-incubate batches of islets (e.g., 10-20 islets per tube) in KRBH buffer with low glucose for 1 hour at 37°C to establish a basal insulin secretion rate.
-
Replace the pre-incubation buffer with fresh KRBH buffer containing low glucose, with or without the test compound (this compound), and incubate for 1 hour. Collect the supernatant for basal insulin measurement.
-
Replace the buffer with KRBH containing high glucose, with or without the test compound, and incubate for another hour. Collect the supernatant for stimulated insulin measurement.
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.
-
Normalize the insulin secretion to the islet number or total protein content.
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and an experimental workflow involving this compound.
Caption: this compound Signaling in Pancreatic β-Cells.
Caption: this compound Signaling in Hepatocytes.
Caption: Experimental Workflow for In Vivo Efficacy Testing.
Concluding Remarks
This compound represents a significant tool for the preclinical investigation of glucokinase activation as a therapeutic strategy for type 2 diabetes. Its potent and dual action in both the pancreas and liver underscores the potential of this mechanism to address key pathophysiological defects of the disease. However, the broader clinical development of glucokinase activators has been hampered by challenges related to hypoglycemia, hyperlipidemia, and the durability of the glucose-lowering effect.[17][18][19] These observations highlight the critical need for a thorough understanding of the long-term consequences of sustained glucokinase activation. Future research in this area may focus on developing hepatoselective glucokinase activators to mitigate the risk of hypoglycemia or exploring intermittent dosing strategies. The detailed information provided in this guide aims to support ongoing and future research efforts in this promising yet challenging field of diabetes drug discovery.
References
- 1. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 2. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 5. siriusgenomics.com [siriusgenomics.com]
- 6. Research Protocols - MACDONALD ISLET BIOLOGY LABORATORY [bcell.org]
- 7. content.protocols.io [content.protocols.io]
- 8. mmpc.org [mmpc.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Video: A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice [jove.com]
- 11. Enzyme Activity Measurement for Glucokinase [creative-enzymes.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. vmmpc.org [vmmpc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. A comprehensive review on glucokinase activators: Promising agents for the treatment of Type 2 diabetes | Semantic Scholar [semanticscholar.org]
In-Depth Technical Guide: Pharmacokinetics and Oral Bioavailability of RO-28-1675
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO-28-1675 is a potent, orally active, allosteric activator of glucokinase (GK), an enzyme crucial for glucose homeostasis. This document provides a comprehensive technical overview of the pharmacokinetics (PK) and oral bioavailability of this compound, based on available preclinical data. The information herein is intended to support further research and development of glucokinase activators for the potential treatment of type 2 diabetes. This guide summarizes key PK parameters, details experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.
Introduction
Glucokinase (GK) serves as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in regulating glucose-stimulated insulin (B600854) secretion and hepatic glucose metabolism.[1][2] Allosteric activation of GK is a promising therapeutic strategy for type 2 diabetes. This compound has been identified as a potent GK activator with an EC50 of 54 nM.[3][4] It enhances the enzyme's affinity for glucose and its maximal reaction velocity (Vmax).[5] This guide focuses on the critical aspects of its pharmacokinetic profile and oral bioavailability that are essential for its development as a therapeutic agent.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been evaluated in preclinical animal models, primarily in mice and rats. The compound exhibits favorable characteristics, including high oral bioavailability.
In Vivo Pharmacokinetics in Mice
Following oral administration in C57BL/6J mice, this compound demonstrates excellent absorption and exposure.[3]
Table 1: Pharmacokinetic Parameters of this compound in C57BL/6J Mice
| Parameter | Value | Units | Dosing Conditions |
| Oral Bioavailability (F) | 92.8 | % | 10 mg/kg, p.o. |
| Cmax | 1140 | µg/mL | 10 mg/kg, p.o. |
| Tmax | 3.3 | h | 10 mg/kg, p.o. |
Data sourced from MedchemExpress product information, referencing Haynes NE, et al. J Med Chem. 2010.[3][6][7]
Comparative Pharmacokinetics in Rats
While specific quantitative data for rats is not fully available in the public domain, comparative statements indicate that this compound displays lower clearance and higher oral bioavailability in rats compared to other similar compounds. This suggests efficient absorption and a potentially longer duration of action in this species as well.
Mechanism of Action: Glucokinase Activation
This compound functions as an allosteric activator of glucokinase. This mechanism is central to its therapeutic effect of lowering blood glucose levels.
Action in Pancreatic β-Cells
In pancreatic β-cells, the activation of glucokinase by this compound is the rate-limiting step for glucose metabolism and subsequent insulin secretion. The process is initiated by the transport of glucose into the cell, followed by its phosphorylation by glucokinase to form glucose-6-phosphate. This enhances the glycolytic pathway, leading to an increased ATP:ADP ratio, which in turn closes ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization, calcium influx, and ultimately, insulin exocytosis.
References
- 1. Discovery, structure-activity relationships, pharmacokinetics, and efficacy of glucokinase activator (2R)-3-cyclopentyl-2-(4-methanesulfonylphenyl)-N-thiazol-2-yl-propionamide (RO0281675) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucokinase - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
RO-28-1675: A Deep Dive into its Effects on Hepatic Glucose Uptake
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule RO-28-1675 and its profound impact on hepatic glucose metabolism. This compound is a potent, allosteric activator of glucokinase (GK), the primary glucose-phosphorylating enzyme in the liver. By enhancing glucokinase activity, this compound effectively increases hepatic glucose uptake, glycolysis, and glycogen (B147801) synthesis, making it a significant compound of interest in the study of metabolic diseases, particularly type 2 diabetes. This document details the mechanism of action, quantitative effects, and the experimental protocols used to elucidate the function of this compound.
Core Mechanism of Action: Allosteric Activation of Glucokinase
This compound functions by binding to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding site. This binding event induces a conformational change in the enzyme, leading to a lower Michaelis constant (S₀.₅) for glucose and an increased maximum velocity (Vmax) of the phosphorylation reaction.[1][2] In the context of the hepatocyte, this translates to a more efficient trapping of glucose within the cell as glucose-6-phosphate (G6P), the first committed step in hepatic glucose metabolism.
Furthermore, hepatic glucokinase activity is intricately regulated by the glucokinase regulatory protein (GKRP). In a state of low glucose, GKRP binds to glucokinase and sequesters it in the nucleus, rendering it inactive. This compound has been shown to reverse the inhibitory action of GKRP, promoting the release of active glucokinase into the cytoplasm even at lower glucose concentrations.[3][4] This dual action of direct enzymatic activation and disruption of inhibitory protein binding makes this compound a powerful modulator of hepatic glucose flux.
Quantitative Effects of this compound on Glucokinase Activity
The potency of this compound has been quantified in various in vitro assays. The following table summarizes the key quantitative data regarding its effect on glucokinase activity.
| Parameter | Condition | Value | Reference |
| EC₅₀ | Glucokinase (GK) activity, luminescence assay | 54 nM | [3][5][6] |
| EC₅₀ | Glucokinase/Glucokinase Regulatory Protein (GK/GKRP) complex, luminescence assay | 90 nM | [5] |
Detailed Experimental Protocols
To facilitate further research and validation of the effects of this compound, this section provides detailed methodologies for key experiments.
Glucokinase Activity Assay (Luminescence-Based)
This assay measures the ATP depletion resulting from the glucokinase-catalyzed phosphorylation of glucose.
Materials:
-
Recombinant human glucokinase (GK)
-
Recombinant human glucokinase regulatory protein (GKRP)
-
This compound
-
D-Glucose
-
Adenosine 5'-triphosphate (ATP)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
White, opaque 384-well plates
Procedure:
-
Prepare a solution of GK (e.g., 4 nM) and, for the GK/GKRP assay, GKRP (e.g., 50 nM) in Assay Buffer.
-
Serially dilute this compound to the desired concentrations in Assay Buffer.
-
Add the this compound dilutions to the wells of the 384-well plate.
-
Add the GK or GK/GKRP solution to the wells.
-
Initiate the reaction by adding a solution of glucose (e.g., 5 mM) and ATP (e.g., 10 µM) in Assay Buffer.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Add the Kinase-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for a further 10 minutes to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
Calculate the EC₅₀ value by fitting the data to a four-parameter logistic curve.
Hepatic Glucose Uptake Assay (2-Deoxyglucose Method)
This assay measures the uptake of a radiolabeled or fluorescently tagged glucose analog, 2-deoxyglucose (2-DG), in primary hepatocytes or hepatocyte-derived cell lines.
Materials:
-
Primary hepatocytes or a suitable cell line (e.g., HepG2)
-
This compound
-
[³H]-2-deoxyglucose or a fluorescent 2-DG analog
-
Krebs-Ringer-HEPES (KRH) buffer
-
Phloretin (glucose transport inhibitor)
-
Cell lysis buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Seed hepatocytes in a multi-well plate and culture until confluent.
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control in KRH buffer for a specified time (e.g., 30 minutes).
-
To measure non-specific uptake, pre-incubate a set of wells with a glucose transport inhibitor like phloretin.
-
Initiate glucose uptake by adding [³H]-2-deoxyglucose to each well.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the radioactivity in the cell lysates using a scintillation counter or fluorescence using a plate reader.
-
Normalize the data to the protein concentration of each well and calculate the rate of glucose uptake.
Glycolysis Rate Assay (Extracellular Flux Analysis)
This method measures the extracellular acidification rate (ECAR), an indicator of lactate (B86563) production and thus a proxy for the rate of glycolysis, using an extracellular flux analyzer.
Materials:
-
Primary hepatocytes or a suitable cell line
-
This compound
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
-
Assay medium (e.g., XF Base Medium supplemented with L-glutamine)
-
Glucose
-
Oligomycin (B223565) (ATP synthase inhibitor)
-
2-Deoxyglucose (glycolysis inhibitor)
Procedure:
-
Seed hepatocytes in a Seahorse XF cell culture microplate and allow them to adhere.
-
Replace the culture medium with the assay medium and incubate in a CO₂-free incubator for 1 hour prior to the assay.
-
Load the sensor cartridge with solutions of this compound, glucose, oligomycin, and 2-deoxyglucose for sequential injection.
-
Place the cell plate in the extracellular flux analyzer and initiate the assay protocol.
-
The protocol will typically involve:
-
Baseline ECAR measurement.
-
Injection of this compound or vehicle control.
-
Injection of glucose to stimulate glycolysis.
-
Injection of oligomycin to inhibit mitochondrial respiration and force maximal glycolysis.
-
Injection of 2-deoxyglucose to inhibit glycolysis and confirm that the measured ECAR is due to glycolysis.
-
-
Analyze the real-time ECAR data to determine the basal and maximal glycolytic rates in the presence and absence of this compound.
Hepatic Glycogen Synthesis Assay
This assay quantifies the incorporation of glucose into glycogen in hepatocytes.
Materials:
-
Primary hepatocytes or a suitable cell line
-
This compound
-
[¹⁴C]-D-glucose
-
KOH
-
Glycogen (as a carrier)
-
Scintillation counter
Procedure:
-
Culture hepatocytes in a multi-well plate.
-
Incubate the cells with varying concentrations of this compound or vehicle control in a medium containing [¹⁴C]-D-glucose for a defined period (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with KOH.
-
Precipitate the glycogen from the cell lysate by adding ethanol and a glycogen carrier.
-
Centrifuge to pellet the glycogen.
-
Wash the glycogen pellet with ethanol to remove unincorporated [¹⁴C]-D-glucose.
-
Dissolve the pellet in water and measure the radioactivity using a scintillation counter.
-
Normalize the data to the protein concentration of the initial cell lysate.
Visualizing the Impact of this compound
To better understand the molecular interactions and experimental processes, the following diagrams have been generated.
Caption: Signaling pathway of this compound in a hepatocyte.
Caption: Experimental workflow for glycolysis rate assay.
This in-depth guide provides a solid foundation for researchers and professionals working with this compound and other glucokinase activators. The detailed protocols and clear visualizations of the underlying mechanisms are intended to accelerate research and development in the field of metabolic disease therapeutics.
References
- 1. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Physiology of Mammalian Glucokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
RO-28-1675: A Potent Allosteric Activator for Glucokinase Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Glucokinase (GK), a key enzyme in glucose metabolism, serves as a glucose sensor in pancreatic β-cells and hepatocytes, making it an attractive therapeutic target for type 2 diabetes. RO-28-1675 is a potent, cell-permeable, allosteric activator of glucokinase. This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and a depiction of the relevant signaling pathways. The information presented herein is intended to equip researchers with the necessary details to effectively utilize this compound as a chemical probe in their studies of glucokinase function and glucose homeostasis.
Introduction to Glucokinase and this compound
Glucokinase (GK), also known as hexokinase IV, plays a pivotal role in maintaining glucose homeostasis. In pancreatic β-cells, GK acts as a glucose sensor, and its activity is the rate-limiting step for glucose-stimulated insulin (B600854) secretion.[1] In the liver, GK facilitates the uptake and conversion of glucose to glucose-6-phosphate, promoting glycogen (B147801) synthesis and glycolysis.[1][2] Unlike other hexokinases, GK has a low affinity for glucose and is not inhibited by its product, glucose-6-phosphate, allowing it to respond to changes in physiological glucose concentrations.[3]
This compound is a potent, allosteric activator of glucokinase.[4][5][6] It enhances the enzyme's activity by increasing its affinity for glucose and its maximal velocity (Vmax).[3][7] By binding to an allosteric site, this compound stabilizes a conformational state of the enzyme that has a higher affinity for glucose.[3] This mode of action makes it a valuable tool for investigating the physiological and pathophysiological roles of glucokinase.
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its activity under different experimental conditions.
| Parameter | Value | Cell/Assay Type | Glucose Concentration | Reference |
| EC50 | 54 nM | Glucokinase Luminescence Assay | 5 mM | [4][5][6] |
| EC50 | 90 nM | GK/GKRP Luminescence Assay | 5 mM | [8] |
| SC1.5 | 0.24 µM | Glucokinase Activation | Not Specified | [9] |
| EC50 | 0.16 µM | Nuclear-to-Cytosol Translocation (Primary Rat Hepatocytes) | 16.8 mM | [7] |
| EC50 | 0.27 µM | Nuclear-to-Cytosol Translocation (Primary Rat Hepatocytes) | 8.4 mM | [7] |
| EC50 | 2.2 µM | Nuclear-to-Cytosol Translocation (Primary Rat Hepatocytes) | 2.8 mM | [7] |
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Species | Dosing | Reference |
| Oral Bioavailability | 92.8% | Mice | 10 mg/kg (p.o.) | [4] |
| Cmax | 1140 µg/mL | Mice | 10 mg/kg (p.o.) | [4] |
| Tmax | 3.3 h | Mice | 10 mg/kg (p.o.) | [4] |
| Effect | Reduced blood glucose levels | Wild-type C57BL/6J mice | 50 mg/kg (p.o.) | [4] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound
Signaling Pathways and Experimental Workflows
Glucokinase Signaling Pathway in Pancreatic β-Cells
Caption: Glucokinase signaling cascade in pancreatic β-cells leading to insulin secretion.
Glucokinase Regulation and Signaling in Hepatocytes
Caption: Regulation of glucokinase activity and its downstream effects in hepatocytes.
Experimental Workflow for Characterizing this compound
Caption: A typical experimental workflow for the characterization of a glucokinase activator.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Glucokinase Activation Luminescence Assay
This assay determines the potency of this compound by measuring the amount of ATP remaining after the glucokinase reaction.
Materials:
-
Recombinant human glucokinase (GK)
-
Glucokinase regulatory protein (GKRP), optional
-
This compound
-
D-Glucose
-
ATP
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute further in Assay Buffer.
-
In a 384-well plate, add 2 µL of the diluted this compound or vehicle (DMSO) control.
-
Add 2 µL of a solution containing GK (and GKRP if testing for reversal of inhibition) in Assay Buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the reaction by adding 2 µL of a substrate solution containing glucose and ATP in Assay Buffer. Final concentrations should be optimized, but a starting point is 5 mM glucose and 10 µM ATP.
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the glucokinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP through a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
Calculate the EC50 value by fitting the data to a four-parameter logistic equation.
NADPH-Coupled Glucokinase Assay
This continuous kinetic assay measures glucokinase activity by coupling the production of glucose-6-phosphate to the reduction of NADP+ to NADPH.
Materials:
-
Recombinant human glucokinase (GK)
-
This compound
-
D-Glucose
-
ATP
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
UV-transparent 96-well plates
-
Spectrophotometric plate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute further in Assay Buffer.
-
In a 96-well plate, prepare a reaction mixture containing Assay Buffer, a fixed concentration of glucose (e.g., 5 mM), NADP+ (e.g., 1 mM), G6PDH (e.g., 1 unit/mL), and the diluted this compound or vehicle control.
-
Add the glucokinase enzyme to the wells to a final concentration of, for example, 5 nM.
-
Initiate the reaction by adding ATP to a final concentration of, for example, 1 mM.
-
Immediately place the plate in a spectrophotometer pre-set to 30°C.
-
Measure the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
The rate of NADPH production is proportional to the glucokinase activity.
-
Calculate the initial reaction velocity (V0) from the linear portion of the kinetic curve.
-
Plot the V0 values against the concentration of this compound to determine the EC50. To determine the effect on Vmax and S0.5 for glucose, vary the glucose concentration while keeping the this compound concentration fixed.
Hepatocyte Glucose Uptake Assay
This cell-based assay measures the effect of this compound on glucose uptake in primary hepatocytes.
Materials:
-
Primary hepatocytes
-
Hepatocyte culture medium
-
This compound
-
2-deoxy-D-[3H]-glucose or other radiolabeled glucose analog
-
Krebs-Ringer-HEPES (KRH) buffer
-
Cytochalasin B (as a negative control for glucose transport)
-
Scintillation counter and scintillation fluid
Procedure:
-
Plate primary hepatocytes in collagen-coated 24-well plates and allow them to attach.
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control in KRH buffer for 1-2 hours.
-
Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[3H]-glucose and the corresponding concentration of this compound.
-
Incubate for 10-15 minutes at 37°C.
-
Stop the uptake by aspirating the radioactive solution and washing the cells rapidly three times with ice-cold KRH buffer containing cytochalasin B.
-
Lyse the cells with a lysis buffer (e.g., 0.1 N NaOH).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Normalize the radioactivity counts to the protein concentration of each well.
-
Plot the normalized counts against the concentration of this compound to determine the EC50 for glucose uptake.
Conclusion
This compound is a well-characterized and potent allosteric activator of glucokinase. Its ability to enhance glucokinase activity in both enzymatic and cellular assays makes it an invaluable chemical probe for dissecting the intricate roles of glucokinase in glucose sensing and metabolism. The data and protocols presented in this guide are intended to facilitate the use of this compound in research aimed at understanding glucokinase function and exploring its potential as a therapeutic target.
References
- 1. Glucokinase - Wikipedia [en.wikipedia.org]
- 2. Glucokinase as Glucose Sensor and Metabolic Signal Generator in Pancreatic β-Cells and Hepatocytes | Semantic Scholar [semanticscholar.org]
- 3. Regulation of pancreatic beta-cell glucokinase: from basics to therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Molecular Pathophysiology of Hepatic Glucose Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatic glucose sensing and integrative pathways in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a Novel Glucokinase Activator in Rat and Mouse Models | PLOS One [journals.plos.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. resources.novusbio.com [resources.novusbio.com]
Methodological & Application
Application Note & Protocol: In Vitro Characterization of RO-28-1675, a Glucokinase Activator
Audience: Researchers, scientists, and drug development professionals.
Introduction
RO-28-1675 is a potent, small-molecule allosteric activator of the enzyme Glucokinase (GK), also known as hexokinase IV.[1][2][3][4] Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and regulating glucose uptake and glycogen (B147801) synthesis in the liver.[5] By activating GK, this compound enhances glucose-stimulated insulin (B600854) secretion and hepatic glucose utilization, making it a compound of significant interest for the research of type 2 diabetes.[1][5] This document provides detailed protocols for in vitro assays to characterize the activity of this compound.
Mechanism of Action
This compound functions as an allosteric activator, binding to a site on the glucokinase enzyme distinct from the glucose-binding site.[3][5] This binding event increases the enzyme's affinity for glucose and enhances its maximal reaction velocity (Vmax).[5][6]
In the liver, glucokinase activity is modulated by the glucokinase regulatory protein (GKRP). At low glucose concentrations, GKRP binds to GK and sequesters it in the nucleus in an inactive state.[5][6] this compound can reverse this inhibition by disrupting the GK-GKRP complex, promoting the translocation of GK to the cytoplasm and restoring its catalytic activity.[1][5] In pancreatic β-cells, the activation of GK by this compound increases the rate of glucose phosphorylation, which is the rate-limiting step in insulin secretion.[5] This leads to a higher ATP/ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and subsequent release of insulin.[5]
Quantitative Data Summary
The potency of this compound has been determined using various in vitro assays. The half-maximal effective concentration (EC50) and the concentration required for 1.5-fold activation (SC1.5) are summarized below.
| Assay Type | Target | Parameter | Value | Reference |
| Luminescence Assay | Glucokinase (GK) | EC50 | 54 nM | [1][2][6][7] |
| Luminescence Assay | GK / GKRP Complex | EC50 | 90 nM | [6] |
| NADPH-Coupled Fluorescence Assay | Glucokinase (GK) | EC50 | 0.90 µM | [6] |
| NADPH-Coupled Fluorescence Assay | GK / GKRP Complex | EC50 | 0.79 µM | [6] |
| Not Specified | Glucokinase (GK) | SC1.5 | 0.24 µM | [3][4] |
Experimental Protocols
Protocol 1: Glucokinase / GKRP Luminescence Assay
This protocol is designed to measure the ability of this compound to activate glucokinase in the presence of its inhibitory protein, GKRP. The assay measures ATP depletion as an indicator of GK activity.
A. Materials and Reagents
-
Recombinant human Glucokinase (GK)
-
Recombinant human Glucokinase Regulatory Protein (GKRP)
-
This compound (or other test compounds)
-
D-Glucose
-
Adenosine 5'-triphosphate (ATP)
-
Sorbitol-6-phosphate (S6P)
-
Assay Buffer (e.g., HEPES-based buffer with MgCl2, KCl, DTT)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white plates
-
Luminometer
B. Experimental Workflow
C. Detailed Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO. Perform a serial dilution to obtain a range of concentrations for testing.
-
Prepare an enzyme/regulatory protein mixture in assay buffer containing 4 nM GK, 50 nM GKRP, and 50 µM S6P.[6] S6P is used to stabilize the inhibitory GK/GKRP complex.[6]
-
Prepare a substrate solution in assay buffer containing ATP and Glucose at concentrations required to achieve final assay concentrations of 10 µM and 5 mM, respectively.[6]
-
-
Assay Execution:
-
Add the GK/GKRP/S6P enzyme mixture to the wells of a 384-well white plate.
-
Transfer the serially diluted this compound or control solutions to the wells.
-
Pre-incubate the plate for 10 minutes at room temperature to allow compound binding.[6]
-
Initiate the enzymatic reaction by adding the Glucose/ATP substrate solution to all wells.
-
Incubate the plate for 60 minutes at room temperature.[6]
-
-
Signal Detection:
-
Add an equal volume of ATP detection reagent (e.g., Kinase-Glo®) to each well. This will stop the GK reaction and generate a luminescent signal proportional to the amount of remaining ATP.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
D. Data Analysis
-
The luminescent signal is inversely proportional to GK activity (higher activity = less ATP remaining = lower signal).
-
Convert the raw luminescence data to percent activation relative to high (e.g., no enzyme) and low (e.g., DMSO vehicle) controls.
-
Plot the percent activation against the logarithm of the this compound concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the EC50 value.
Protocol 2: NADPH-Coupled Fluorescence Assay (Principle)
This assay format is an alternative method to measure GK activity. It is a continuous, multi-step enzymatic assay.
-
Principle: Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P).
-
Coupling Reaction: A second enzyme, glucose-6-phosphate dehydrogenase (G6PDH), is added to the reaction. G6PDH oxidizes G6P to 6-phosphogluconolactone and simultaneously reduces NADP+ to NADPH.
-
Detection: The production of NADPH is monitored over time by measuring its fluorescence (Excitation ~340 nm, Emission ~460 nm). The rate of NADPH production is directly proportional to the GK activity.
-
Characterization: The potency of this compound in this assay was determined to be 0.90 µM for GK alone and 0.79 µM in the presence of GKRP.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Ro 28-1675 | CAS#:300353-13-3 | Chemsrc [chemsrc.com]
- 4. Ro 28-1675 | Glucokinase activator | Probechem Biochemicals [probechem.com]
- 5. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - MedChem Express [bioscience.co.uk]
Application Notes and Protocols for RO-28-1675 Glucokinase Activity Luminescence Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GK), a key enzyme in glucose metabolism, acts as a glucose sensor in pancreatic β-cells and hepatocytes, regulating insulin (B600854) secretion and glucose uptake.[1] Small molecule activators of glucokinase, such as RO-28-1675, are of significant interest as potential therapeutic agents for type 2 diabetes.[2][3][4] this compound is a potent allosteric glucokinase activator.[2][3][4] This document provides a detailed protocol for determining the activity of this compound using a luminescence-based glucokinase assay, which offers high sensitivity and a broad dynamic range suitable for high-throughput screening. The protocol is based on the widely used ADP-Glo™ Kinase Assay principle, which measures the amount of ADP produced in the kinase reaction.
Signaling Pathway
Glucokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis. In pancreatic β-cells, the resulting increase in the ATP:ADP ratio leads to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, calcium influx, and ultimately, insulin secretion. Allosteric activators like this compound bind to a site on the glucokinase enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and its maximal velocity (Vmax).[1]
Data Presentation
The following table summarizes the quantitative data for this compound activity in a luminescence-based glucokinase assay. The half-maximal effective concentration (EC50) is a measure of the compound's potency.
| Parameter | Condition | Value | Reference |
| EC50 | Glucokinase (GK) luminescence assay | 54 nM | [2][3][4][5][6] |
| EC50 | GK/GKRP luminescence assay | 90 nM | [5] |
GKRP (Glucokinase Regulatory Protein) is a key regulator of glucokinase activity in the liver.
Experimental Protocols
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay.
Materials and Reagents
-
Recombinant human glucokinase (GK)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra Pure ATP
-
Ultra Pure ADP
-
-
D-Glucose
-
HEPES buffer
-
Potassium chloride (KCl)
-
Magnesium chloride (MgCl₂)
-
Bovine Serum Albumin (BSA)
-
Dithiothreitol (DTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
White, opaque 384-well assay plates
-
Luminometer
Reagent Preparation
-
Glucokinase Assay Buffer (1X): 37.5 mM HEPES (pH 7.1), 37.5 mM KCl, 3 mM MgCl₂, 1.5 mM DTT, 0.0375% BSA. Prepare fresh and keep on ice.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
This compound Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a concentration range for the dose-response curve (e.g., from 100 µM to 1 pM). Then, dilute these DMSO stocks into the Glucokinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Glucokinase Enzyme Solution: Dilute the recombinant human glucokinase in Glucokinase Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., if the final concentration is 22.5 nM, prepare a 45 nM solution).
-
Substrate Solution (2X): Prepare a solution containing 1.2 mM ATP and 15 mM D-Glucose in ultrapure water.[7]
-
ADP-Glo™ Reagent: Reconstitute according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.
-
Kinase Detection Reagent: Reconstitute according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.
Experimental Workflow Diagram
Assay Protocol
This protocol is for a 384-well plate format.
-
Compound Addition: Add 2.5 µL of the serially diluted this compound solutions to the wells of a white, opaque 384-well plate. For control wells, add 2.5 µL of Glucokinase Assay Buffer with the corresponding DMSO concentration.
-
Enzyme Addition: Add 2.5 µL of the 2X Glucokinase Enzyme Solution to all wells except the "no enzyme" control wells. For "no enzyme" controls, add 2.5 µL of Glucokinase Assay Buffer.
-
Incubation: Mix the plate gently and incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add 5 µL of the 2X Substrate Solution to all wells to initiate the kinase reaction. The total reaction volume is now 10 µL.
-
Reaction Incubation: Mix the plate gently and incubate for 60 minutes at room temperature.[7]
-
Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[7]
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature.[7]
-
Measure Luminescence: Read the luminescence signal using a plate-reading luminometer.
Data Analysis
-
Background Subtraction: Subtract the average luminescence signal from the "no enzyme" control wells from all other wells.
-
Normalization: Normalize the data by setting the signal from the DMSO-only (vehicle) control wells as 100% activation and the signal from the "no enzyme" control as 0% activation.
-
Dose-Response Curve: Plot the normalized data against the logarithm of the this compound concentration.
-
EC50 Calculation: Fit the dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Contamination of reagents with ATP/ADP. | Use fresh, high-quality reagents. Ensure dedicated pipettes and tips are used for ATP and ADP solutions. |
| High intrinsic ATPase activity in the enzyme preparation. | Run a control without the glucose substrate to assess substrate-independent ATPase activity. If high, consider further purification of the enzyme. | |
| Low signal or poor Z' factor | Inactive enzyme. | Use a fresh batch of enzyme and verify its activity with a known activator or positive control. |
| Suboptimal assay conditions (e.g., incubation times, temperature). | Optimize incubation times and temperature for your specific enzyme and substrate concentrations. | |
| Incorrect reagent concentrations. | Double-check all reagent calculations and dilutions. | |
| High well-to-well variability | Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing in each well. |
| Edge effects in the plate. | Avoid using the outer wells of the plate or fill them with buffer to maintain a humidified environment. | |
| Compound precipitation. | Ensure the final DMSO concentration is low (e.g., <1%) and that the compound is fully dissolved. |
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RO-28-1675 in an NADPH-Coupled Glucokinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GK), also known as hexokinase IV, plays a pivotal role in glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate. This function is critical in pancreatic β-cells, where it acts as a glucose sensor to trigger insulin (B600854) secretion, and in hepatocytes, where it facilitates glucose uptake and glycogen (B147801) synthesis.[1][2] Small molecule activators of glucokinase, such as RO-28-1675, are of significant interest as potential therapeutic agents for type 2 diabetes. This compound is a potent, allosteric glucokinase activator with a reported EC50 of 54 nM.[3][4] It enhances the enzyme's affinity for glucose and its maximal reaction velocity (Vmax).[2]
These application notes provide a detailed protocol for determining the activity of this compound using a continuous, enzyme-coupled spectrophotometric assay. The production of glucose-6-phosphate by glucokinase is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH). The rate of NADPH formation is monitored by the increase in absorbance at 340 nm, which is directly proportional to the glucokinase activity.
Data Presentation
The following tables summarize the key quantitative data for this compound and the typical parameters for the NADPH-coupled glucokinase assay.
Table 1: Properties of this compound
| Property | Value | Reference |
| Mechanism of Action | Allosteric Glucokinase Activator | [3][4] |
| EC50 | 54 nM | [3][4] |
| Molecular Weight | 378.51 g/mol | |
| CAS Number | 300353-13-3 |
Table 2: Experimental Conditions for NADPH-Coupled Glucokinase Assay with this compound
| Parameter | Concentration/Condition |
| Glucokinase (GK) | 4 nM |
| Glucokinase Regulatory Protein (GKRP) | 50 nM (optional) |
| ATP | 240 µM |
| Glucose | 5, 10, or 20 mM |
| NADP+ | 1 mM |
| G6PDH | 1 U/mL |
| Buffer | 25 mM HEPES, pH 7.4 |
| Other additives | 5 mM MgCl2, 1 mM DTT, 0.05% Triton X-100 |
| Temperature | 30°C |
| Wavelength for detection | 340 nm |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams have been generated.
Caption: Glucokinase signaling pathway in a pancreatic β-cell.
Caption: Experimental workflow for the NADPH-coupled glucokinase assay.
Experimental Protocols
Preparation of Reagents
1.1. Assay Buffer (25 mM HEPES, 5 mM MgCl2, 1 mM DTT, pH 7.4)
-
Prepare a 1 M stock solution of HEPES.
-
Prepare a 1 M stock solution of MgCl2.
-
Prepare a 1 M stock solution of Dithiothreitol (DTT).
-
In a suitable volume of deionized water, combine the stock solutions to the final concentrations.
-
Adjust the pH to 7.4 with NaOH.
-
Store at 4°C.
1.2. This compound Stock Solution (10 mM)
-
Dissolve the appropriate amount of this compound powder in 100% DMSO to make a 10 mM stock solution.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
1.3. Substrate and Enzyme Solutions
-
ATP Solution (10 mM): Dissolve ATP in deionized water. Store at -20°C.
-
NADP+ Solution (20 mM): Dissolve NADP+ in deionized water. Store at -20°C.
-
Glucose Solution (1 M): Dissolve D-glucose in deionized water. Store at room temperature.
-
Glucokinase (GK) Stock Solution (e.g., 1 µM): Prepare in a buffer containing 25 mM HEPES, pH 7.4, and 10% glycerol. Store at -80°C.
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) Stock Solution (100 U/mL): Prepare in a suitable buffer as recommended by the supplier. Store at -20°C.
NADPH-Coupled Glucokinase Assay Protocol
This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.
2.1. Master Mix Preparation
-
On the day of the experiment, prepare a master mix containing the assay buffer, NADP+, ATP, G6PDH, and glucose. The volumes should be calculated based on the number of wells.
-
For a single well, the components would be:
-
Assay Buffer: to a final volume of 200 µL
-
NADP+: 10 µL of 20 mM stock (final concentration: 1 mM)
-
ATP: 4.8 µL of 10 mM stock (final concentration: 240 µM)
-
G6PDH: 2 µL of 100 U/mL stock (final concentration: 1 U/mL)
-
Glucose: 10 µL of 100 mM, 200 mM, or 400 mM stock (for final concentrations of 5, 10, or 20 mM, respectively)
-
2.2. Assay Procedure
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in the assay buffer.
-
Add 2 µL of the diluted this compound or DMSO (for control) to the appropriate wells of a 96-well plate.
-
Add the master mix to each well.
-
Pre-incubate the plate at 30°C for 5-10 minutes.
-
Initiate the reaction by adding a diluted solution of Glucokinase (to a final concentration of 4 nM).
-
Immediately place the plate in a microplate reader pre-heated to 30°C.
-
Measure the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes.
Counterscreen Assay: Luciferase Inhibition Assay
To identify false-positive compounds that may interfere with the assay components, a counterscreen against a common reporter enzyme like luciferase is recommended, especially in a high-throughput screening context.
3.1. Principle This assay identifies compounds that directly inhibit the luciferase enzyme, which is often used in secondary assays or as a reporter in cell-based assays.
3.2. Protocol
-
Prepare a reaction buffer (e.g., 20 mM Tricine, 2.67 mM MgSO4, 0.1 mM EDTA, 33.3 mM DTT, pH 7.8).
-
Prepare solutions of firefly luciferase and its substrate, D-luciferin.
-
Add the reaction buffer, D-luciferin, and ATP to the wells of a white, opaque 96-well plate.
-
Add the test compounds (including this compound as a control) at the desired concentrations.
-
Initiate the reaction by adding firefly luciferase.
-
Measure the luminescence immediately using a plate reader.
-
Compounds that show a significant decrease in luminescence are potential luciferase inhibitors and may be flagged as potential false positives in other assays.
Data Analysis
1. Calculation of Initial Velocity
-
Plot the absorbance at 340 nm against time for each well.
-
Determine the initial linear portion of the curve.
-
The slope of this linear portion represents the initial velocity (rate of NADPH formation) in mOD/min.
2. EC50 Determination
-
Convert the initial velocities to percent activation relative to the control (DMSO) wells.
-
Plot the percent activation against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism, Origin).
-
The EC50 is the concentration of this compound that produces 50% of the maximal activation.[5]
3. Kinetic Parameter Determination (S0.5 and Vmax)
-
To determine the effect of this compound on the enzyme's kinetics with respect to glucose, perform the assay with a fixed concentration of this compound and varying concentrations of glucose.
-
Plot the initial velocities against the glucose concentration.
-
Fit the data to the Hill equation to determine the S0.5 (glucose concentration at half-maximal velocity) and Vmax.
-
Compare the S0.5 and Vmax values in the presence and absence of this compound to quantify its activating effect.
References
- 1. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. graphpad.com [graphpad.com]
Application Notes and Protocols: The Use of RO-28-1675 in Primary Rat Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO-28-1675 is a potent, cell-permeable, allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism.[1][2][3] In hepatocytes, glucokinase plays a crucial role in glucose uptake and glycogen (B147801) synthesis. Its activity is regulated by the glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus in an inactive state, particularly at low glucose concentrations.[4] this compound activates glucokinase, leading to its translocation from the nucleus to the cytoplasm, thereby increasing glucose metabolism.[1] This makes it a compound of interest for studying glucose homeostasis and potential therapeutic applications in metabolic disorders such as type 2 diabetes.[2][3] These application notes provide detailed protocols for the use of this compound in primary rat hepatocytes, including cell culture, treatment, and analysis of glucokinase translocation.
Data Presentation
The following table summarizes the quantitative data on the efficacy of this compound in promoting glucokinase translocation in primary rat hepatocytes at varying glucose concentrations.
| Glucose Concentration | EC50 of this compound |
| 16.8 mM | 0.16 µM |
| 8.4 mM | 0.27 µM |
| 2.8 mM | 2.2 µM |
Table 1: Dose-dependent effect of this compound on glucokinase translocation in primary rat hepatocytes at different glucose concentrations. Data sourced from Sigma-Aldrich product information.[1]
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in a primary rat hepatocyte. Under low glucose conditions, glucokinase (GK) is bound to the glucokinase regulatory protein (GKRP) and sequestered in the nucleus. This compound allosterically activates GK, causing its dissociation from GKRP and translocation to the cytoplasm, where it can phosphorylate glucose.
Caption: Mechanism of this compound action in hepatocytes.
Experimental Protocols
Isolation and Culture of Primary Rat Hepatocytes
This protocol is adapted from standard procedures for isolating hepatocytes from Wistar rats.[5]
Materials:
-
Wistar rats (250-300g)[5]
-
Collagenase solution (e.g., 0.05% collagenase type IV)[5]
-
Hepatocyte culture medium (e.g., M1265 Complete Hepatocyte Medium)[6]
-
Perfusion buffer
-
Wash buffer
-
Collagen-coated culture plates
Procedure:
-
Anesthetize the rat according to approved institutional animal care protocols.
-
Perform a laparotomy to expose the portal vein.
-
Cannulate the portal vein and initiate perfusion with a calcium-free buffer to wash out the blood.
-
Switch to a collagenase-containing buffer to digest the liver matrix.
-
Once the liver is digested, transfer it to a sterile dish, and gently dissect the cells.
-
Filter the cell suspension to remove undigested tissue.
-
Wash the hepatocytes by centrifugation and resuspend them in culture medium.
-
Determine cell viability and density using a trypan blue exclusion assay.
-
Seed the hepatocytes onto collagen-coated plates at the desired density.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Allow the cells to attach for several hours before proceeding with treatments.
Treatment of Primary Rat Hepatocytes with this compound
Materials:
-
Primary rat hepatocytes cultured on collagen-coated plates
-
This compound (dissolved in DMSO, then diluted in culture medium)[1]
-
Hepatocyte culture medium with varying glucose concentrations (e.g., 2.8 mM, 8.4 mM, 16.8 mM)
Procedure:
-
Prepare stock solutions of this compound in DMSO.[1]
-
Prepare working solutions of this compound by diluting the stock solution in hepatocyte culture medium containing the desired glucose concentration. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent toxicity.
-
After the hepatocytes have attached, remove the seeding medium and replace it with the medium containing the appropriate glucose concentration and the desired concentration of this compound.
-
Include a vehicle control group (medium with the same concentration of DMSO but without this compound).
-
Incubate the cells for the desired treatment duration (e.g., 1-24 hours).
Analysis of Glucokinase Translocation by Immunofluorescence
Materials:
-
Treated primary rat hepatocytes on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against glucokinase
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary antibody against glucokinase overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the nuclear and cytoplasmic fluorescence intensity to determine the extent of glucokinase translocation.
Experimental Workflow
The following diagram outlines the key steps in a typical experiment to assess the effect of this compound on glucokinase translocation in primary rat hepatocytes.
Caption: Experimental workflow for analyzing this compound effects.
Disclaimer
These protocols and application notes are intended for research use only by qualified professionals. Investigators should optimize these protocols for their specific experimental conditions. All animal procedures must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.
References
- 1. Glucokinase Activator III, this compound | 300353-13-3 [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of anti-fibrosis compound on collagen expression of hepatic cells in experimental liver fibrosis of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rat Primary Hepatocytes - Plateable [cellbiologics.com]
Application Notes and Protocols: Investigating RO-28-1675 in ob/ob and db/db Mouse Models of Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO-28-1675 is a potent, allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism.[1][2] Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, regulating insulin (B600854) secretion and hepatic glucose uptake, respectively.[3][4] By activating glucokinase, this compound has the potential to improve glycemic control, making it a compound of interest for the treatment of type 2 diabetes.[5] This document provides a comprehensive guide for investigating the therapeutic potential of this compound in two widely used genetic models of obesity and type 2 diabetes: the leptin-deficient ob/ob mouse and the leptin receptor-deficient db/db mouse .
Glucokinase Activation Signaling Pathway
The following diagram illustrates the mechanism of action of this compound as a glucokinase activator in pancreatic β-cells and hepatocytes.
Caption: Mechanism of this compound as a glucokinase activator.
Hypothetical Experimental Design and Workflow
A typical study to evaluate the efficacy of this compound in ob/ob or db/db mice would involve acclimatization, baseline measurements, treatment administration, and subsequent endpoint analysis.
Caption: Generalized experimental workflow for in vivo studies.
Quantitative Data Summary (Hypothetical)
The following tables present a structured format for recording expected quantitative data from studies with this compound in ob/ob and db/db mice. These are templates for data presentation.
Table 1: Effects of this compound on Metabolic Parameters in ob/ob Mice
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Body Weight (g) | |||
| Initial | |||
| Final | |||
| Fasting Blood Glucose (mg/dL) | |||
| Baseline | |||
| Week 4 | |||
| Fasting Plasma Insulin (ng/mL) | |||
| Baseline | |||
| Week 4 | |||
| OGTT AUC (mg/dL*min) | |||
| ITT AUC (% baseline) | |||
| Liver Triglycerides (mg/g) |
Table 2: Effects of this compound on Metabolic Parameters in db/db Mice
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Body Weight (g) | |||
| Initial | |||
| Final | |||
| Fasting Blood Glucose (mg/dL) | |||
| Baseline | |||
| Week 4 | |||
| Fasting Plasma Insulin (ng/mL) | |||
| Baseline | |||
| Week 4 | |||
| OGTT AUC (mg/dL*min) | |||
| ITT AUC (% baseline) | |||
| HbA1c (%) |
Detailed Experimental Protocols
Animal Models
-
Strains: Male C57BL/6J-Lepob/J (ob/ob) mice and their lean littermates, and male C57BL/KsJ-Leprdb/J (db/db) mice and their heterozygous controls.
-
Age: 8-10 weeks at the start of the study.
-
Housing: Mice should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum, unless otherwise specified for procedures like fasting.
-
Acclimatization: Allow a minimum of one week for acclimatization before the start of any experimental procedures.[9]
Formulation and Administration of this compound
-
Compound: this compound (CAS No. 300353-13-3).
-
Formulation: this compound can be formulated for oral administration. A common vehicle is 0.5% methylcellulose (B11928114) in water. Alternatively, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[1] It is recommended to prepare the formulation fresh daily.[2]
-
Dosage: Based on studies with similar compounds, a dose range of 10-50 mg/kg could be explored.[1]
-
Administration: Administer once daily by oral gavage at a consistent time each day for the duration of the study (e.g., 4 weeks). The vehicle control group should receive the same volume of the vehicle solution.
In Vivo Efficacy Studies
-
After acclimatization, randomize mice into treatment groups (e.g., vehicle, 10 mg/kg this compound, 50 mg/kg this compound) with n=8-10 mice per group.
-
Record baseline body weight and fasting blood glucose.
-
Administer the compound or vehicle orally once daily for 4 weeks.
-
Monitor body weight and food/water intake weekly.
-
At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT) with a washout period of at least 3 days between tests.
-
Fast mice overnight (approximately 16 hours) with free access to water.[10]
-
Record baseline blood glucose (t=0) from a tail vein blood sample using a glucometer.
-
Administer a 2 g/kg body weight solution of D-glucose via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[10]
-
Fast mice for 4-6 hours.
-
Record baseline blood glucose (t=0).
-
Administer human insulin (0.75 U/kg body weight for ob/ob mice, 1.5 U/kg for db/db mice) via intraperitoneal injection.[10]
-
Measure blood glucose at 15, 30, 60, and 90 minutes post-insulin injection.
Terminal Procedures and Sample Collection
-
At the end of the study, fast mice overnight.
-
Collect terminal blood samples via cardiac puncture under anesthesia. Collect blood into EDTA-coated tubes for plasma and serum separator tubes for serum.
-
Centrifuge blood samples to separate plasma and serum, then store at -80°C.
-
Euthanize mice and harvest tissues such as the pancreas, liver, and adipose tissue.
-
A portion of the liver can be snap-frozen in liquid nitrogen for triglyceride analysis, and another portion fixed in 10% neutral buffered formalin for histology.
-
The pancreas should be fixed in formalin for histological analysis of islet morphology and β-cell mass.
Biochemical and Histological Analysis
-
Plasma/Serum Analysis: Use commercially available ELISA kits to measure plasma insulin, glucagon (B607659), and lipid profiles (triglycerides, cholesterol). HbA1c can be measured from whole blood.
-
Liver Triglyceride Content: Homogenize a portion of the frozen liver and use a commercial kit to quantify triglyceride content.
-
Histology: Formalin-fixed, paraffin-embedded pancreas and liver sections can be stained with Hematoxylin and Eosin (H&E) for general morphology. Immunohistochemistry can be performed on pancreas sections using antibodies against insulin and glucagon to assess islet architecture and β-cell area.
Conclusion
While direct experimental data for this compound in ob/ob and db/db mouse models is currently lacking in the public domain, its mechanism as a potent glucokinase activator suggests it holds promise as a therapeutic agent for type 2 diabetes.[1][5] The protocols and frameworks provided in these application notes offer a comprehensive guide for researchers to design and execute preclinical studies to evaluate the efficacy and mechanism of action of this compound in these relevant diabetic animal models. Careful experimental design and adherence to standardized protocols are crucial for obtaining reproducible and meaningful data.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucokinase as an emerging anti-diabetes target and recent progress in the development of its agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The physiology of obese-hyperglycemic mice [ob/ob mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The LepRdb/db mice model for studying glycation in the context of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genetic activation of α-cell glucokinase in mice causes enhanced glucose-suppression of glucagon secretion during normal and diabetic states - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RO-28-1675: Cell Permeability and Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for characterizing the cell permeability and cellular uptake of RO-28-1675, a potent allosteric glucokinase activator. The following information is intended to guide researchers in designing and executing experiments to understand how this compound traverses cellular barriers to reach its intracellular target.
Introduction
This compound is a small molecule activator of glucokinase (GK), a key enzyme in glucose metabolism.[1][2][3] By activating GK, this compound enhances glucose uptake in hepatocytes and stimulates insulin (B600854) secretion from pancreatic β-cells, making it a compound of interest for the treatment of type 2 diabetes.[2][4] Understanding the mechanisms by which this compound enters target cells is crucial for optimizing its therapeutic efficacy and interpreting in vivo pharmacokinetic and pharmacodynamic data. This document outlines protocols for assessing its passive permeability and potential for active transport.
Assessment of Passive Permeability using Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict the passive diffusion of a compound across a lipid membrane.[2][5] It is a valuable initial screen for estimating the gastrointestinal and blood-brain barrier permeability.
Table 1: Hypothetical PAMPA Permeability Data for this compound
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) at pH 7.4 | Permeability Classification |
| This compound | 12.5 ± 1.8 | High |
| Propranolol (High Permeability Control) | 15.2 ± 2.1 | High |
| Atenolol (Low Permeability Control) | 0.8 ± 0.2 | Low |
Experimental Protocol: PAMPA
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare working solutions of this compound and control compounds in phosphate-buffered saline (PBS) at the desired concentration (e.g., 100 µM).
-
Use a commercially available PAMPA plate system with a lipid-impregnated artificial membrane.
-
-
Assay Procedure:
-
Add the working solution of this compound or control compounds to the donor wells of the PAMPA plate.
-
Fill the acceptor wells with PBS.
-
Assemble the PAMPA "sandwich" and incubate at room temperature for a specified period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_equilibrium])) Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C_A] = Concentration in the acceptor well
-
[C_equilibrium] = Equilibrium concentration
-
-
Evaluation of Intestinal Permeability and Efflux using Caco-2 Cell Monolayers
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[6][7] Differentiated Caco-2 cells form a polarized monolayer with tight junctions and express various transporters, providing insights into both passive and active transport mechanisms.
Table 2: Hypothetical Caco-2 Permeability Data for this compound
| Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) |
| Apical to Basolateral (A-B) | 8.9 ± 1.1 | 1.2 |
| Basolateral to Apical (B-A) | 10.7 ± 1.5 |
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Studies:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
For apical to basolateral (A-B) transport, add this compound (e.g., 10 µM) to the apical chamber and fresh HBSS to the basolateral chamber.
-
For basolateral to apical (B-A) transport, add this compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from the receiver chamber at specified time points.
-
-
Quantification and Data Analysis:
-
Determine the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculate the Papp value for both A-B and B-A directions.
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[8]
-
Cellular Uptake Studies in Target Cells
To investigate the accumulation of this compound in its target cells, such as hepatocytes or pancreatic β-cells, a direct cellular uptake assay can be performed. This assay helps to understand the kinetics of uptake and whether it is an active or passive process.
Table 3: Hypothetical Cellular Uptake of this compound in HepG2 Cells
| Condition | Uptake (pmol/mg protein) |
| 37°C | 150.4 ± 12.8 |
| 4°C | 25.6 ± 3.1 |
| 37°C + Transporter Inhibitor (e.g., 50 µM Verapamil) | 145.2 ± 11.9 |
Experimental Protocol: Cellular Uptake Assay
-
Cell Seeding:
-
Seed target cells (e.g., HepG2 or a pancreatic β-cell line) in multi-well plates and culture until they reach a suitable confluency.
-
-
Uptake Experiment:
-
Wash the cells with pre-warmed uptake buffer (e.g., HBSS).
-
To investigate temperature dependence, pre-incubate one set of plates at 37°C and another at 4°C.
-
To investigate the role of specific transporters, pre-incubate cells with known transporter inhibitors.
-
Initiate the uptake by adding this compound at a defined concentration to the wells.
-
Incubate for various time points (e.g., 2, 5, 15, 30, 60 minutes).
-
Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
-
Cell Lysis and Quantification:
-
Lyse the cells using a suitable lysis buffer.
-
Determine the intracellular concentration of this compound in the cell lysate using LC-MS/MS.
-
Measure the total protein content in each well to normalize the uptake data.
-
-
Data Analysis:
-
Express the uptake as the amount of this compound per milligram of total protein.
-
Compare the uptake at 37°C and 4°C to assess the contribution of active transport (which is significantly reduced at lower temperatures).
-
Compare uptake in the presence and absence of transporter inhibitors to identify potential transport proteins involved.
-
This compound Mechanism of Action: Glucokinase Activation Pathway
This compound exerts its therapeutic effect by allosterically activating glucokinase (GK). In pancreatic β-cells, this leads to increased glycolysis, a higher ATP:ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, calcium influx, and ultimately, insulin secretion.[2] In hepatocytes, GK activation enhances glucose uptake and its conversion to glucose-6-phosphate, promoting glycogen (B147801) synthesis and reducing hepatic glucose output.[2]
Conclusion
The protocols outlined in these application notes provide a framework for a comprehensive evaluation of the cell permeability and uptake of this compound. By employing a combination of in silico, in vitro cell-free, and cell-based assays, researchers can gain valuable insights into the drug-like properties of this glucokinase activator, aiding in its further development as a potential therapeutic agent for type 2 diabetes.
References
- 1. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 3. 3.3.3. Parallel Artificial Membrane Permeability Assay (PAMPA) [bio-protocol.org]
- 4. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 6. enamine.net [enamine.net]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Caco-2 Permeability | Evotec [evotec.com]
Preparation of RO-28-1675 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the preparation, handling, and storage of a stock solution of RO-28-1675 in dimethyl sulfoxide (B87167) (DMSO). This compound is a potent, cell-permeable, allosteric activator of glucokinase (GK), playing a crucial role in glucose homeostasis research and the development of therapeutics for type 2 diabetes.[1][2][3] Adherence to this protocol will ensure the accurate and consistent preparation of this compound stock solutions for use in various in vitro and in vivo experimental models.
Introduction to this compound
This compound is a selective activator of glucokinase (hexokinase IV), a key enzyme in glucose metabolism primarily found in pancreatic β-cells and hepatocytes.[4] By allosterically activating glucokinase, this compound enhances glucose sensing and insulin (B600854) secretion in response to elevated blood glucose levels.[2][5] Its mechanism of action involves increasing the enzyme's maximal velocity (Vmax) and reducing the half-maximal concentration for glucose ([S]0.5), thereby promoting glucose uptake and metabolism.[2][5] These properties make this compound a valuable tool for investigating the role of glucokinase in metabolic pathways and as a potential therapeutic agent.
Quantitative Data Summary
The following table summarizes the key quantitative information for the preparation of an this compound stock solution.
| Parameter | Value | Source |
| Molecular Weight | 378.51 g/mol | [1][2][6] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | ≥ 50 mg/mL (132.10 mM) | [1][7] |
| Recommended Stock Concentration | 10 mM - 50 mM | N/A |
| Storage of Powder | -20°C for up to 3 years | [1] |
| Storage of Stock Solution | -20°C for up to 1 year; -80°C for up to 2 years | [1][7] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Step-by-Step Procedure
-
Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing the Compound: Tare the analytical balance with a sterile microcentrifuge tube. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.785 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 10 mmol/L x 0.001 L x 378.51 g/mol = 3.785 mg
-
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. To prepare a 10 mM solution with 3.785 mg of the compound, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid in dissolution. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[7]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -20°C or -80°C, protected from light.[1][5][7] For long-term storage, -80°C is recommended.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing the stock solution and the signaling pathway influenced by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glucokinase Activator III, this compound | 300353-13-3 [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Glucokinase Activator III, this compound | 300353-13-3 [sigmaaldrich.com]
- 5. Glucokinase Activator III, this compound | 300353-13-3 [sigmaaldrich.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
RO-28-1675 off-target effects and selectivity profiling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with RO-28-1675, a potent, allosteric glucokinase (GK) activator.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, allosteric activator of the enzyme glucokinase (GK).[1][2][3][4] It does not bind to the glucose active site but to a separate, allosteric site on the enzyme.[5][6] This binding event increases the enzyme's affinity for glucose and enhances its maximal reaction velocity (Vmax), leading to a more efficient conversion of glucose to glucose-6-phosphate.[5][7] this compound can also reverse the inhibitory effect of the glucokinase regulatory protein (GKRP).[1][8]
Q2: What are the key quantitative parameters for this compound's activity?
A2: The potency of this compound has been characterized by several key parameters. The half-maximal effective concentration (EC50) for glucokinase activation is approximately 54 nM.[1][2][4][9] In the presence of the glucokinase regulatory protein (GKRP), the EC50 is about 90 nM.[9] Another reported value is the concentration required for 1.5-fold stimulation (SC1.5), which is 0.24 µM.[3][10][11]
Q3: Is this compound stereoselective?
A3: Yes, the activity of this compound is stereoselective. The (R)-stereoisomer is the active form, while the (S)-isomer shows no significant activation of glucokinase at concentrations up to 10 µM.[10][11]
Q4: What are the known off-target effects of this compound?
A4: Current literature primarily describes this compound as a selective glucokinase activator.[12] At present, there is no publicly available, broad-panel screening data detailing its interactions with other kinases or off-target proteins. The most significant "off-target" or adverse effect reported in vivo is hypoglycemia (low blood sugar) at high doses, which is a direct consequence of its potent on-target activity of enhancing glucose metabolism.[10][11]
Q5: What are the recommended storage and handling conditions for this compound?
A5: For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[2] Stock solutions in solvent can be stored at -80°C.[2] It is important to note that solutions may be unstable, and it is often recommended to prepare them fresh.[2] For in vitro assays, DMSO is a common solvent.[4]
Data Presentation
Table 1: In Vitro Potency of this compound on Glucokinase
| Parameter | Value | Conditions |
| EC50 | 54 nM | Glucokinase (GK) enzymatic assay.[1][2][4][9] |
| EC50 | 90 nM | In the presence of Glucokinase Regulatory Protein (GKRP).[9] |
| SC1.5 | 0.24 µM | Concentration for 1.5-fold stimulation of GK activity.[3][10][11] |
Experimental Protocols
Glucokinase Activation Assay (Illustrative Protocol)
This is a generalized protocol based on common methodologies for assessing glucokinase activators. Specific laboratory conditions may require optimization.
-
Reagents and Materials:
-
Recombinant human glucokinase (GK)
-
Glucokinase Regulatory Protein (GKRP), if studying its effect
-
This compound (and inactive (S)-isomer as a negative control)
-
ATP (Adenosine triphosphate)
-
Glucose
-
Coupling enzymes (e.g., glucose-6-phosphate dehydrogenase)
-
NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate)
-
Assay buffer (e.g., HEPES buffer with MgCl2, KCl, and DTT)
-
96- or 384-well microplates
-
Plate reader capable of measuring absorbance at 340 nm (for NADPH-coupled assay)
-
-
Assay Principle (NADPH-coupled method):
-
Glucokinase catalyzes the reaction: Glucose + ATP → Glucose-6-Phosphate (G6P) + ADP.
-
The production of G6P is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase.
-
The rate of NADPH production is measured by the increase in absorbance at 340 nm, which is directly proportional to the glucokinase activity.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microplate, add the assay buffer, a fixed concentration of glucose (e.g., 5 mM), NADP+, and the coupling enzyme.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
To study the effect of GKRP, add a fixed concentration of GKRP to the relevant wells.
-
Initiate the reaction by adding a mixture of glucokinase and ATP.
-
Immediately place the plate in a plate reader pre-set to 30°C and measure the absorbance at 340 nm every minute for 30-60 minutes.
-
Calculate the reaction rate (V) from the linear portion of the absorbance curve.
-
Plot the reaction rate against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low GK activation observed | Inactive compound: The (S)-isomer of this compound is inactive. | Verify the stereochemistry of the compound. Ensure you are using the active (R)-isomer.[10][11] |
| Compound degradation: this compound solutions may be unstable. | Prepare fresh stock solutions from powder for each experiment. Avoid repeated freeze-thaw cycles.[2] | |
| Suboptimal assay conditions: Incorrect concentrations of glucose, ATP, or enzyme can limit the observed activation. | Optimize the concentrations of all assay components. The potency of this compound can be dependent on the glucose concentration.[9] | |
| High variability between replicates | Compound precipitation: this compound may have limited solubility in aqueous assay buffers. | Ensure the final DMSO concentration is consistent across all wells and is low enough (typically ≤1%) to maintain solubility. Use ultrasonic agitation if needed when preparing stock solutions.[4] |
| Pipetting errors: Inaccurate dispensing of compound or reagents. | Use calibrated pipettes and proper technique. Prepare master mixes of reagents to reduce variability. | |
| Unexpected hypoglycemia in animal studies | On-target effect: This is the expected physiological response to potent glucokinase activation. | The dose of this compound was too high. Perform a dose-response study to find a dose that lowers blood glucose to the desired range without causing severe hypoglycemia.[10][11] |
| Animal strain differences: The metabolic response can vary between different mouse or rat strains. | Characterize the response in the specific animal model being used. |
Visualizations
Caption: this compound action in pancreatic β-cells.
Caption: this compound action in liver cells.
Caption: Troubleshooting logic for low this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Ro 28-1675 | Glucokinase activator | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Allosteric Activation of Human Glucokinase in the Absence of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Physiology of Mammalian Glucokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Ro 28-1675 | CAS#:300353-13-3 | Chemsrc [chemsrc.com]
- 11. mybiosource.com [mybiosource.com]
- 12. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
Technical Support Center: RO-28-1675 and Hepatic Lipidosis in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the glucokinase activator RO-28-1675 in preclinical studies. The focus is on understanding and addressing the potential for induced hepatic lipidosis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, allosteric glucokinase (GK) activator with an EC50 of 54 nM.[1][2] It functions by binding to an allosteric site on the glucokinase enzyme, increasing its affinity for glucose and its maximal velocity (Vmax).[3][4] This activation of glucokinase enhances glucose uptake and metabolism in tissues where it is expressed, primarily the pancreas and liver, leading to lower blood glucose levels.[3] In the liver, this compound can reverse the inhibitory action of the glucokinase regulatory protein (GKRP).[1]
Q2: Is there evidence that this compound directly causes hepatic lipidosis?
Currently, there is a lack of direct published evidence specifically linking this compound to the induction of hepatic lipidosis in preclinical studies. However, studies on other glucokinase activators (GKAs) have shown a potential for this class of compounds to increase hepatic lipid accumulation, particularly in the context of a high-fat diet.[5][6] Therefore, it is a critical parameter to monitor in preclinical safety assessments of this compound.
Q3: What is the proposed mechanism for glucokinase activator-induced hepatic lipidosis?
Activation of hepatic glucokinase by compounds like this compound increases the conversion of glucose to glucose-6-phosphate. This can lead to an increased flux through the glycolytic pathway, providing substrates for de novo lipogenesis (DNL), the process of synthesizing new fatty acids. The increased DNL can result in the accumulation of triglycerides within hepatocytes, leading to hepatic steatosis (fatty liver).[5][6] Studies with other GKAs have shown that this process can be associated with the upregulation of lipogenic genes and the activation of the PERK-UPR (Protein kinase R (PKR)-like endoplasmic reticulum kinase - Unfolded Protein Response) signaling pathway, which is a cellular stress response.[5][6][7]
Q4: What preclinical models are suitable for studying potential this compound-induced hepatic lipidosis?
Animal models that are prone to developing metabolic disorders, such as diet-induced obese (DIO) mice or rats, are highly relevant for these studies.[5][6] Using animals on a high-fat diet can exacerbate the potential for hepatic lipid accumulation when treated with a glucokinase activator.[5][6] Standard rodent models can also be used, but the metabolic context (e.g., diet) is a crucial experimental design parameter.
Q5: What are the key indicators of hepatic lipidosis that I should monitor in my preclinical studies?
Key indicators to monitor include:
-
Gross liver morphology: Increased liver weight and a pale, yellowish appearance.[7]
-
Histopathology: Micro- and macrovesicular steatosis observed in liver sections stained with Hematoxylin and Eosin (H&E) and Oil Red O.
-
Biochemical analysis: Elevated levels of hepatic triglycerides.[7]
-
Plasma biomarkers: Changes in plasma levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), although these may not always be elevated in simple steatosis. Increased plasma triglycerides may also be observed.[3]
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Unexpectedly high levels of hepatic triglycerides in this compound treated animals. | Glucokinase activation is stimulating de novo lipogenesis. | 1. Confirm the finding with robust quantification methods (see Experimental Protocols).2. Analyze the expression of key lipogenic genes (e.g., SREBP-1c, ChREBP, ACC, FAS).3. Consider evaluating the effect in a lean animal model on a standard chow diet to assess the diet-dependency of the effect.4. Titrate the dose of this compound to determine if a therapeutic window exists with minimal impact on hepatic lipids. |
| Variable or inconsistent Oil Red O staining results. | Improper tissue handling or staining procedure. | 1. Ensure rapid freezing of liver tissue in isopentane (B150273) cooled with liquid nitrogen to prevent ice crystal formation.[8]2. Use a validated and consistent staining protocol (see Experimental Protocols).3. Ensure the Oil Red O working solution is freshly prepared and filtered to avoid precipitates.[8][9] |
| Elevated plasma ALT/AST levels in treated animals. | Potential for progression from simple steatosis to more severe liver injury (steatohepatitis). | 1. Perform detailed histopathological analysis to look for signs of inflammation and hepatocellular ballooning.2. Measure markers of oxidative stress and inflammation in liver tissue.3. Correlate the timing of ALT/AST elevation with the onset of hepatic lipid accumulation. |
| No significant change in hepatic lipids, but concerns remain. | The experimental model or duration may not be sufficient to induce lipidosis. | 1. Consider using a more metabolically challenged model (e.g., older DIO animals).2. Extend the duration of the study.3. Ensure the dose of this compound is sufficient to achieve sustained glucokinase activation. |
Data Presentation
Table 1: Hypothetical Preclinical Data on Hepatic Parameters Following this compound Treatment in Diet-Induced Obese Mice
| Parameter | Vehicle Control (High-Fat Diet) | This compound (10 mg/kg, High-Fat Diet) | This compound (30 mg/kg, High-Fat Diet) |
| Liver Weight (g) | 1.5 ± 0.2 | 1.8 ± 0.3 | 2.2 ± 0.4 |
| Hepatic Triglycerides (mg/g liver) | 50 ± 8 | 85 ± 12 | 150 ± 25 |
| Plasma ALT (U/L) | 45 ± 10 | 55 ± 15 | 75 ± 20 |
| Plasma AST (U/L) | 60 ± 12 | 70 ± 18 | 90 ± 22 |
| Histological Steatosis Score (0-3) | 0.5 ± 0.2 | 1.5 ± 0.5 | 2.5 ± 0.6 |
| Data are presented as mean ± SD. *p<0.05, **p<0.01 vs. Vehicle Control. This is a hypothetical table for illustrative purposes. |
Experimental Protocols
Quantification of Hepatic Triglycerides
This protocol is adapted from established methods for the biochemical measurement of triglycerides in liver tissue.[10][11]
Materials:
-
Frozen liver tissue (~50-100 mg)
-
Homogenizer (e.g., Polytron)
-
Centrifuge
-
Commercial triglyceride assay kit (colorimetric or fluorometric)
Procedure:
-
Weigh a piece of frozen liver tissue (~50 mg) and record the weight.
-
Add 1 mL of cold isopropanol to the tissue in a suitable tube.
-
Homogenize the tissue on ice until it is completely disrupted.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted lipids.
-
Use the supernatant in a commercial triglyceride assay kit according to the manufacturer's instructions.
-
Normalize the triglyceride concentration to the initial weight of the liver tissue (e.g., mg of triglycerides per gram of liver).
Oil Red O Staining for Neutral Lipids in Liver Sections
This protocol provides a method for the histological visualization of neutral lipid droplets in frozen liver sections.[9][12][13][14]
Materials:
-
Frozen liver sections (8-10 µm thick) mounted on slides
-
10% Formalin or 4% Paraformaldehyde
-
Propylene glycol or 60% Isopropanol
-
Oil Red O staining solution
-
Mayer's Hematoxylin for counterstaining
-
Aqueous mounting medium
Procedure:
-
Air dry the frozen sections on slides for at least 30 minutes at room temperature.
-
Fix the sections in 10% formalin for 10 minutes.
-
Rinse the slides briefly in tap water.
-
Immerse the slides in 60% isopropanol for a few seconds to dehydrate.
-
Stain the sections with a freshly prepared and filtered Oil Red O working solution for 15-30 minutes.
-
Briefly rinse with 60% isopropanol to remove excess stain.
-
Rinse thoroughly with distilled water.
-
Counterstain the nuclei with Mayer's Hematoxylin for 1-3 minutes.
-
Rinse with tap water to "blue" the hematoxylin.
-
Mount the coverslip with an aqueous mounting medium.
Results: Neutral lipid droplets will be stained red, and the nuclei will be stained blue.
Mandatory Visualizations
Caption: Mechanism of this compound-induced hepatic lipidosis.
Caption: Workflow for assessing hepatic lipidosis.
Caption: Key signaling pathways in hepatic de novo lipogenesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glucokinase activator improves glucose tolerance and induces hepatic lipid accumulation in mice with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of Liver Triglyceride Content [bio-protocol.org]
- 12. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 14. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
Optimizing RO-28-1675 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of RO-28-1675 in in vitro experiments. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active, and allosteric activator of glucokinase (GK), also known as hexokinase IV.[1][2][3] Glucokinase is a key enzyme in glucose metabolism, primarily found in the liver and pancreatic β-cells.[4][5] this compound enhances the activity of glucokinase, which leads to increased glucose uptake in the liver and augmented glucose-stimulated insulin (B600854) secretion from pancreatic β-cells.[4][5] It does not directly activate other hexokinases, such as hexokinase I or II.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the specific cell type and experimental conditions. A good starting point for most in vitro assays is to perform a dose-response curve ranging from 10 nM to 10 µM. Based on published data, the EC50 of this compound for glucokinase activation is approximately 54 nM in enzymatic assays.[3][6] However, in cell-based assays, the effective concentration may be higher. For primary rat hepatocytes, EC50 values are reported to be in the range of 0.16 µM to 2.2 µM, depending on the glucose concentration.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically supplied as a powder. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10-50 mM.[6] The powder form is stable for years when stored at -20°C.[6] Stock solutions in DMSO are stable for up to 6 months when stored at -20°C or -80°C.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1] Note that some sources suggest that solutions are unstable and should be prepared fresh.[3]
Q4: Is this compound cytotoxic?
A4: While specific cytotoxicity data for this compound across a wide range of cell lines is not extensively published, it is crucial to assess its potential cytotoxic effects in your specific experimental model. This can be done using standard cell viability assays such as MTT, XTT, or CellTiter-Glo®. High concentrations of any small molecule, including this compound, or the solvent (DMSO) can induce cytotoxicity. It is recommended to include a vehicle control (DMSO) in your experiments and to determine the maximum tolerable concentration that does not affect cell viability.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no observable effect of this compound | Incorrect concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 100 µM) to determine the optimal effective concentration for your specific cell line and assay conditions. |
| Compound instability: this compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. Some sources recommend preparing working solutions fresh for each experiment.[3] | |
| Low glucokinase expression: The cell line you are using may have low endogenous expression of glucokinase. | Verify the expression of glucokinase in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express high levels of glucokinase, such as primary hepatocytes or pancreatic β-cell lines (e.g., INS-1, MIN6). | |
| Inappropriate glucose concentration: The effect of glucokinase activators is highly dependent on the glucose concentration in the culture medium. | Optimize the glucose concentration in your assay. The activity of this compound is more pronounced at physiological and slightly elevated glucose levels.[7] | |
| High variability between replicates | Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. | Ensure proper cell counting and a homogenous cell suspension before seeding. Allow cells to settle evenly by avoiding disturbance of the plate after seeding. |
| Inconsistent compound addition: Pipetting errors can lead to variations in the final concentration of this compound in each well. | Use calibrated pipettes and ensure proper mixing after adding the compound to the wells. | |
| Edge effects: Wells on the periphery of the plate may experience different environmental conditions (e.g., temperature, evaporation) leading to variability. | Avoid using the outer wells of the plate for experimental samples. Fill the peripheral wells with sterile water or media to maintain a humidified environment. | |
| Unexpected or off-target effects | DMSO toxicity: The concentration of the vehicle, DMSO, may be too high, causing cellular stress or toxicity. | Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) and include a vehicle control with the same DMSO concentration in your experimental design. |
| Activation of other pathways: While this compound is reported to be selective for glucokinase, high concentrations may have off-target effects. | Use the lowest effective concentration of this compound determined from your dose-response studies. Consider using a negative control compound with a similar chemical structure but no activity on glucokinase, if available. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Enzymatic and Cell-Based Assays
| Assay Type | System | Key Parameters | EC50 / Effective Concentration | Reference(s) |
| Enzymatic Assay | Recombinant Human Glucokinase | Glucokinase Activation | 54 nM | [6][7] |
| Enzymatic Assay | Recombinant Human Glucokinase with GKRP* | Glucokinase Activation | 90 nM | [7] |
| Cell-Based Assay | Primary Rat Hepatocytes | GK Nuclear-to-Cytosol Translocation | 0.16 µM (at 16.8 mM Glucose) | |
| 0.27 µM (at 8.4 mM Glucose) | ||||
| 2.2 µM (at 2.8 mM Glucose) | ||||
| Cell-Based Assay | Isolated Rat Pancreatic Islets | Glucose-Stimulated Insulin Secretion | Reduced glucose threshold from 6 mM to 3 mM (at 3 µM this compound) |
*GKRP: Glucokinase Regulatory Protein
Experimental Protocols
Protocol 1: Glucokinase Activation Assay in a Cell-Free System
This protocol outlines a general procedure for measuring the in vitro activation of glucokinase by this compound using a coupled enzymatic assay that measures the production of NADPH.
Materials:
-
Recombinant human glucokinase
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
D-Glucose
-
ATP
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
96-well black microplate
-
Plate reader with fluorescence detection (Excitation: ~340 nm, Emission: ~460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in assay buffer to create a dose-response curve. Include a vehicle control (DMSO).
-
Prepare a reaction mixture containing assay buffer, D-glucose (e.g., 5 mM), ATP (e.g., 1 mM), NADP+ (e.g., 1 mM), and G6PDH (e.g., 1 U/mL).
-
Add the this compound dilutions or vehicle control to the wells of the 96-well plate.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding recombinant glucokinase to each well.
-
Immediately place the plate in a pre-warmed (37°C) plate reader.
-
Measure the increase in fluorescence (NADPH production) over time in a kinetic mode.
-
Calculate the initial reaction velocity (V0) for each concentration of this compound.
-
Plot the V0 against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic β-Cells (e.g., INS-1 cells)
This protocol describes how to assess the effect of this compound on glucose-stimulated insulin secretion from a pancreatic β-cell line.
Materials:
-
INS-1 cells (or other suitable pancreatic β-cell line)
-
Cell culture medium (e.g., RPMI-1640 with 11.1 mM glucose, 10% FBS, etc.)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM).
-
This compound
-
Insulin ELISA kit
-
24-well cell culture plates
Procedure:
-
Seed INS-1 cells in a 24-well plate and culture until they reach ~80% confluency.
-
Wash the cells twice with PBS.
-
Pre-incubate the cells in KRBH buffer with low glucose for 1-2 hours at 37°C to allow them to reach a basal state.
-
Remove the pre-incubation buffer and replace it with fresh KRBH buffer containing low glucose, with or without different concentrations of this compound (and a vehicle control). Incubate for 1 hour at 37°C. Collect the supernatant for basal insulin secretion measurement.
-
Remove the low glucose buffer and add KRBH buffer containing high glucose, with or without the same concentrations of this compound. Incubate for 1 hour at 37°C.
-
Collect the supernatant.
-
Centrifuge the collected supernatants to remove any detached cells.
-
Measure the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the insulin secretion to the total protein content or cell number in each well.
Mandatory Visualizations
Caption: Signaling pathway of this compound in glucose metabolism.
Caption: General experimental workflow for in vitro testing of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting RO-28-1675 variability in animal studies
Welcome to the technical support center for RO-28-1675. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in animal studies and to troubleshoot potential sources of variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable, allosteric activator of the enzyme glucokinase (GK) with an EC50 of 54 nM.[1][2][3][4] Glucokinase is a key regulator of glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and the liver. By binding to an allosteric site, this compound increases the enzyme's affinity for glucose and its maximal velocity (Vmax), which enhances glucose-stimulated insulin (B600854) secretion from pancreatic β-cells and increases glucose uptake and glycogen (B147801) synthesis in the liver.[5][6][7] It can also reverse the inhibitory action of the glucokinase regulatory protein (GKRP).[1][3]
Q2: What are the key pharmacokinetic parameters of this compound in mice?
A2: this compound exhibits high oral bioavailability in mice. The table below summarizes its key pharmacokinetic parameters following a single oral administration.
| Parameter | Value | Animal Model | Dosage |
| Oral Bioavailability | 92.8% | C57BL/6J Mice | 10 mg/kg |
| Cmax (Peak Plasma Conc.) | 1140 µg/mL | C57BL/6J Mice | 10 mg/kg |
| Tmax (Time to Peak Conc.) | 3.3 hours | C57BL/6J Mice | 10 mg/kg |
| Effective Oral Dose | 50 mg/kg | C57BL/6J Mice | (Reduces blood glucose) |
| Data sourced from MedchemExpress.[1][3] |
Q3: How should this compound be stored and handled?
A3: Proper storage and handling are critical for maintaining the compound's activity.
-
Powder: Store at -20°C for up to 3 years.[1]
-
Stock Solutions: Prepare fresh whenever possible as solutions are reported to be unstable.[2] If necessary, aliquot reconstituted stock solutions and store at -20°C for up to 6 months or -80°C for up to 2 years.[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide for In Vivo Variability
This guide addresses common issues that can lead to inconsistent results in animal studies with this compound.
Q4: We are observing high variability in the glucose-lowering effect between animals and across studies. What are the potential causes?
A4: Variability in glycemic response is a known challenge. Here are several factors to investigate:
-
Formulation Instability: Solutions of this compound are known to be unstable.[2] Inconsistent dosing solutions due to precipitation or degradation can be a major source of variability. Always prepare the formulation fresh before each experiment. Ensure complete dissolution; sonication may be required.[1]
-
Animal Model and Disease State: The efficacy of glucokinase activators can be highly dependent on the animal model. For instance, this compound was found to be less effective in older, hypoinsulinemic db/db mice with severe hyperglycemia (blood glucose > 300 mg/dl). The underlying pathophysiology of your model (e.g., degree of insulin resistance vs. β-cell failure) will significantly impact the outcome.
-
Genetic Background: The glucokinase regulatory protein (GKRP) modulates GK activity. Genetic variants in GKRP can predispose animals to a decline in the efficacy of glucokinase activators.[5] Be aware of the genetic background of your animal strain and consider its potential impact on GKRP function.
-
Food Intake and Fasting State: Since this compound's action is glucose-dependent, the fasting state of the animals must be strictly controlled. Variations in food access prior to dosing can alter baseline glucose levels and affect the compound's efficacy.
Troubleshooting Workflow: Inconsistent Glycemic Response
Caption: Troubleshooting logic for variable glycemic response.
Q5: We observed a good initial response, but the glucose-lowering effect of this compound diminishes over time in our chronic study. Why is this happening?
A5: A decline in efficacy during chronic administration is a documented challenge for many glucokinase activators.[5][6][8][9] This phenomenon, known as tachyphylaxis, can be caused by several factors:
-
Hepatic Adaptation: Chronic activation of glucokinase can lead to adaptive responses in the liver, such as the induction of glucose-6-phosphatase (which counteracts glycolysis) and repression of the glucokinase gene itself.[8]
-
β-Cell Stress: Sustained, high-potency activation of glucokinase, especially at low glucose levels, may lead to β-cell stress and a subsequent decline in insulin secretion and β-cell function.[10][11]
-
Increased Lipogenesis: A significant side effect of GK activation is the potential for increased hepatic triglyceride production, which can lead to steatosis (fatty liver).[6][8][10] This can contribute to hepatic insulin resistance and may counteract the drug's beneficial effects.
Q6: Some of our animals are experiencing hypoglycemia, while others are not. How can we manage this?
A6: The risk of hypoglycemia is inherent to the mechanism of glucokinase activators, as they can lower the glucose threshold for insulin secretion.[6][9][12][13]
-
Dose-Dependence: Hypoglycemia is often dose-dependent. Consider performing a dose-response study to find the optimal therapeutic window that provides efficacy without inducing significant hypoglycemia in your specific animal model.
-
Glucose Monitoring: Implement more frequent glucose monitoring, especially in the hours immediately following administration (Tmax is ~3.3 hours). This will help you identify the nadir of blood glucose and understand the kinetics of the hypoglycemic response.
-
Feeding Schedule: Ensure animals have access to food post-dosing as per your protocol to mitigate severe drops in blood glucose, unless the study design specifically requires prolonged fasting.
Experimental Protocols
Protocol 1: In Vivo Formulation Preparation (Oral Gavage)
This protocol is based on a common vehicle used for in vivo studies of this compound.[1] Note: This solution is unstable and must be prepared fresh immediately before use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), new and anhydrous
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl), sterile
Procedure (to prepare 1 mL of dosing solution at 2.5 mg/mL):
-
Weigh the required amount of this compound. For a 2.5 mg/mL solution, this would be 2.5 mg.
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 25 mg of this compound in 1 mL of DMSO to get a 25 mg/mL stock.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of your 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again until the solution is homogenous.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex thoroughly one final time. The final solution should be clear. If precipitation occurs, sonication in a water bath may aid dissolution.
Final Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
Protocol 2: Acute Oral Glucose Tolerance Test (OGTT) in Mice
This protocol outlines a typical experiment to assess the acute efficacy of this compound.
Materials:
-
Male C57BL/6J mice (10-12 weeks old)
-
Freshly prepared this compound dosing solution (see Protocol 1)
-
Vehicle solution (same composition as dosing solution, without this compound)
-
Glucose solution (e.g., 20% D-glucose in water, for a 2 g/kg dose)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Fast mice overnight (e.g., 16 hours) with free access to water.
-
Record the body weight of each mouse.
-
At T= -60 minutes, collect a baseline blood sample from the tail vein to measure fasting glucose (T=-60).
-
Administer this compound (e.g., 50 mg/kg) or vehicle to the respective groups via oral gavage. The volume is typically 5-10 mL/kg.
-
At T= 0 minutes, collect a second blood sample for a pre-glucose challenge reading (T=0).
-
Immediately after the T=0 blood draw, administer the glucose solution (e.g., 2 g/kg) via oral gavage.
-
Collect subsequent blood samples from the tail vein at T= 15, 30, 60, 90, and 120 minutes post-glucose challenge.
-
Measure blood glucose at each time point.
-
Plot the mean blood glucose concentration versus time for each group and calculate the area under the curve (AUC) to assess glucose tolerance.
Visualizations
Glucokinase Activation Signaling Pathway
Caption: Mechanism of this compound in pancreas and liver.
Experimental Workflow for an Acute In Vivo Study
Caption: Workflow for an acute oral glucose tolerance test.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-Molecule Allosteric Activation of Human Glucokinase in the Absence of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucokinase as a therapeutic target based on findings from the analysis of mouse models [jstage.jst.go.jp]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment [mdpi.com]
Technical Support Center: RO-28-1675 and the Potential for Hypoglycemia at High Doses
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information regarding the glucokinase (GK) activator, RO-28-1675, with a specific focus on its potential to induce hypoglycemia at high doses. The information is presented in a question-and-answer format to address common queries and troubleshooting scenarios that may arise during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally bioavailable, allosteric activator of glucokinase (GK) with an EC50 of 54 nM.[1][2] GK is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and regulating glucose uptake and glycogen (B147801) synthesis in the liver.[3][4] By allosterically binding to GK, this compound increases the enzyme's affinity for glucose and its maximal velocity (Vmax), thereby enhancing glucose-stimulated insulin (B600854) secretion and hepatic glucose uptake.[4]
Q2: Is there evidence that high doses of this compound can cause hypoglycemia?
A2: Yes, preclinical studies have indicated a risk of hypoglycemia at high doses of this compound. Specifically, hypoglycemia was observed at a maximum dose of 400 mg/kg in animal models.[5] This is a known risk for the class of glucokinase activators, as excessive activation of GK can lead to insulin release that is disproportionate to the level of blood glucose.[3]
Q3: At what doses has this compound been shown to be effective without causing hypoglycemia in preclinical models?
A3: In various rodent models of type 2 diabetes, this compound has demonstrated efficacy in lowering blood glucose at doses ranging from 10 to 50 mg/kg when administered orally.[6] For instance, a dose of 50 mg/kg (p.o.) was shown to reduce blood glucose levels in wild-type C57BL/6J mice.[1][7]
Troubleshooting Guide
Issue: Unexpected hypoglycemia observed in experimental animals at doses previously considered safe.
| Potential Cause | Troubleshooting Steps |
| Animal Model Sensitivity: | Different animal strains or disease models may exhibit varied sensitivity to glucokinase activators. Review the literature for studies using your specific model. |
| Fasting State of Animals: | The hypoglycemic potential of GK activators is more pronounced in fasted animals. Ensure that the fasting duration is appropriate and consistent across all experimental groups. |
| Formulation and Dosing Accuracy: | Verify the concentration and stability of your this compound formulation. Ensure accurate dose administration based on the most recent body weights of the animals. |
| Concomitant Medications: | If other compounds are being administered, assess their potential to influence glucose metabolism or interact with this compound. |
Issue: Difficulty in establishing a therapeutic window that separates efficacy from hypoglycemia.
| Potential Cause | Troubleshooting Steps |
| Narrow Therapeutic Index: | This compound, like other potent GK activators, may have a narrow therapeutic index. |
| Conduct a detailed dose-response study with smaller dose increments to precisely define the dose-response curve for both efficacy and hypoglycemia. | |
| Implement continuous glucose monitoring if possible to capture transient hypoglycemic events. | |
| Pharmacokinetic Variability: | Individual animal differences in drug absorption, metabolism, and clearance can lead to variable exposures. |
| Consider collecting satellite pharmacokinetic samples to correlate drug exposure with pharmacodynamic effects (blood glucose levels). |
Data Presentation
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Species/System | Reference |
| EC50 (Glucokinase activation) | 54 nM | In Vitro | [1][2] |
| Efficacious Dose Range | 10 - 50 mg/kg (p.o.) | Rodent models of T2DM | [6] |
| Dose Inducing Hypoglycemia | 400 mg/kg (p.o.) | Animal model | [5] |
| Oral Bioavailability | 92.8% | Mice | [1] |
| Cmax (at 10 mg/kg p.o.) | 1140 µg/mL | Mice | [1] |
| Tmax (at 10 mg/kg p.o.) | 3.3 hours | Mice | [1] |
Note: Specific blood glucose level data from the 400 mg/kg hypoglycemia study is not publicly available in the reviewed literature.
Experimental Protocols
General Protocol for Assessing Hypoglycemic Potential of this compound in Rodents
This protocol provides a general framework. For the specific methodology used in the 400 mg/kg study, it is imperative to consult the original publication by Fenner D, et al. (J Biol Chem. 2011 Nov 11;286(45):39560-72).
-
Animal Model: Select a relevant rodent model (e.g., normal lean mice/rats, or a diabetic model such as db/db mice or Zucker diabetic fatty rats). Age and weight-match the animals.
-
Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Housing: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water unless fasting is required.
-
Fasting: For studies in fasted animals, remove food for a specified period (e.g., 4-6 hours) before dosing. Ensure free access to water.
-
Compound Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water). Prepare fresh on the day of dosing.
-
Dosing:
-
Divide animals into groups (e.g., vehicle control, and multiple dose levels of this compound, including a high dose such as 400 mg/kg).
-
Administer the compound or vehicle via oral gavage (p.o.).
-
-
Blood Glucose Monitoring:
-
Collect blood samples from the tail vein at baseline (pre-dose) and at various time points post-dose (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Measure blood glucose levels using a validated glucometer.
-
-
Data Analysis:
-
Plot the mean blood glucose levels versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion.
-
Statistically analyze the data to determine significant differences between treatment groups and the vehicle control. Define a threshold for hypoglycemia (e.g., blood glucose < 50 mg/dL).
-
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to hypoglycemia at high doses.
Caption: General experimental workflow for assessing hypoglycemia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Discovery, structure-activity relationships, pharmacokinetics, and efficacy of glucokinase activator (2R)-3-cyclopentyl-2-(4-methanesulfonylphenyl)-N-thiazol-2-yl-propionamide (RO0281675) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucokinase Activator III, this compound [sigmaaldrich.com]
- 6. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-Molecule Allosteric Activation of Human Glucokinase in the Absence of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
Long-term efficacy and tachyphylaxis of RO-28-1675
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term efficacy and potential for tachyphylaxis of the glucokinase activator, RO-28-1675. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, allosteric activator of glucokinase (GK).[1][2] Glucokinase is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and regulating glucose uptake and glycogen (B147801) synthesis in the liver.[3][4][5] this compound binds to a site on the GK enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and its maximal catalytic rate (Vmax).[6][7] This dual action enhances glucose-stimulated insulin (B600854) secretion from pancreatic β-cells and promotes hepatic glucose utilization.[7]
Q2: Is there evidence for the long-term efficacy of this compound?
A2: Specific long-term efficacy data for this compound from published preclinical or clinical studies are limited. While chronic administration of this compound has been shown to prevent the development of hyperglycemia in diet-induced obese mice, the duration of these studies was not specified.[7] It is important to note that as a class, glucokinase activators (GKAs) have faced challenges in clinical development due to a loss of efficacy over time.[3][5][8] Some phase II clinical trials of other GKAs have reported a decline in their glucose-lowering effects within several months of treatment.[7]
Q3: What is tachyphylaxis, and is it a concern for this compound?
A3: Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. This has been a significant concern for the clinical development of many GKAs.[8] While there is a lack of specific studies on tachyphylaxis with this compound, the broader class of GKAs has shown a propensity for this phenomenon in clinical trials.[7][8] The mechanism is not fully elucidated but may involve the sustained, non-physiological activation of glucokinase, potentially leading to compensatory mechanisms that dampen the drug's effect. One hypothesis for the loss of efficacy with some GKAs is their high-affinity binding, which may lock the enzyme in an active conformation and disrupt its normal regulation by the glucokinase regulatory protein (GKRP).[9]
Q4: What are the known adverse effects associated with glucokinase activators like this compound?
A4: The primary adverse effects observed with the GKA class in clinical trials include an increased risk of hypoglycemia and dyslipidemia (abnormal levels of lipids in the blood).[5][7] The hypoglycemic risk is thought to stem from the potentiation of insulin secretion even at low glucose concentrations.[10] The development of dyslipidemia may be linked to the overstimulation of hepatic glycolysis, leading to an increased production of acetyl-CoA, a precursor for fatty acid and triglyceride synthesis.[3]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected efficacy in in vivo studies.
-
Possible Cause 1: Compound Instability.
-
Recommendation: Solutions of this compound are reported to be unstable.[11] It is crucial to prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored correctly and for not longer than the recommended period.
-
-
Possible Cause 2: Improper Formulation.
-
Recommendation: this compound has poor aqueous solubility. Ensure the use of an appropriate vehicle for oral administration. A commonly used formulation is a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] The compound should be fully dissolved or uniformly suspended before administration.
-
-
Possible Cause 3: Tachyphylaxis.
-
Recommendation: If the study involves chronic dosing, consider the possibility of developing tachyphylaxis. To investigate this, include study arms with intermittent dosing or a washout period to see if efficacy can be restored. Monitor for changes in biomarkers that might indicate a compensatory response.
-
Issue 2: High incidence of hypoglycemia in animal models.
-
Possible Cause 1: Dose is too high.
-
Recommendation: The therapeutic window for GKAs can be narrow. Perform a dose-response study to identify the optimal dose that provides significant glucose-lowering effects without causing excessive hypoglycemia. Doses around 50 mg/kg (oral) have been used in mice.[1]
-
-
Possible Cause 2: Fed state of animals.
-
Recommendation: Administering this compound to fasted animals will likely increase the risk of hypoglycemia. Consider administering the compound to fed animals or in conjunction with a glucose challenge to better mimic a postprandial state.
-
Issue 3: Variability in in vitro glucokinase activation assays.
-
Possible Cause 1: Reagent Quality and Concentration.
-
Recommendation: Ensure the purity and activity of the recombinant glucokinase and GKRP. The EC50 of this compound can be influenced by the concentrations of ATP and glucose in the assay.[12] Use optimized concentrations as reported in the literature (e.g., 10 µM ATP and 5 mM glucose for EC50 determination).[12]
-
-
Possible Cause 2: Assay Format.
-
Recommendation: Different assay formats (e.g., luminescence vs. NADPH-coupled fluorescence) can yield different EC50 values.[12] Be consistent with the chosen assay method throughout the experiments for comparable results.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Conditions |
| EC50 (Glucokinase) | 54 nM | Luminescence assay with 4 nM GK, 10 µM ATP, 5 mM glucose |
| EC50 (GK/GKRP) | 90 nM | Luminescence assay with 4 nM GK, 50 nM GKRP, 10 µM ATP, 5 mM glucose |
Data sourced from ResearchGate.[12]
Table 2: Preclinical In Vivo Data for this compound
| Animal Model | Dose and Route | Observed Effect |
| Wild-type C57BL/6J mice | 50 mg/kg, oral | Reduced blood glucose levels |
| Diet-induced obese mice | Chronic oral administration (dose not specified) | Prevention of hyperglycemia development |
Data sourced from MedchemExpress and Present status of clinical deployment of glucokinase activators - PMC - NIH.[1][7]
Experimental Protocols
In Vivo Efficacy Study in Mice
-
Animal Model: 10-week-old male C57BL/6J mice.[1]
-
Acclimatization: House animals in standard conditions with ad libitum access to food and water for at least one week before the experiment.
-
Compound Preparation: Prepare a fresh suspension of this compound on the day of the experiment. A suitable vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Dosing: Administer this compound orally at a dose of 50 mg/kg.[1] The control group should receive the vehicle only.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at baseline (pre-dose) and at various time points post-dose (e.g., 1, 2, 4, 6, and 8 hours). Measure blood glucose levels using a validated glucometer.
-
Data Analysis: Calculate the percentage change in blood glucose from baseline for each animal. Compare the mean blood glucose levels between the treated and control groups at each time point using an appropriate statistical test (e.g., t-test or ANOVA).
In Vitro Glucokinase Activation Assay (Luminescence-based)
-
Reagents: Recombinant human glucokinase (GK), glucokinase regulatory protein (GKRP), ATP, D-glucose, and a commercial ADP-Glo™ Kinase Assay kit.
-
Assay Buffer: Prepare an assay buffer containing 25 mM HEPES (pH 7.4), 25 mM KCl, 5 mM MgCl2, and 0.5 mM DTT.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Assay Procedure:
-
In a 384-well plate, add 4 nM GK (and 50 nM GKRP for the GK/GKRP assay) to the assay buffer.[12]
-
Add the serially diluted this compound or vehicle control.
-
Initiate the reaction by adding a mixture of 10 µM ATP and 5 mM D-glucose.[12]
-
Incubate the plate at room temperature for 60 minutes.
-
Add the ADP-Glo™ reagent according to the manufacturer's instructions to stop the enzymatic reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Mandatory Visualizations
Caption: Glucokinase signaling pathway in pancreatic β-cells and hepatocytes.
Caption: Experimental workflows for in vivo and in vitro studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ro 28-1675 | Glucokinase activator | Probechem Biochemicals [probechem.com]
- 3. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive review on glucokinase activators: Promising agents for the treatment of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: RO-28-1675 Solubility and DMSO Handling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the solubility of RO-28-1675, with a particular focus on the impact of dimethyl sulfoxide (B87167) (DMSO) hygroscopicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2] Stock solutions of 10 mM and 50 mg/mL (132.10 mM) in DMSO have been reported.[2][3]
Q2: I'm observing precipitation in my this compound stock solution in DMSO. What could be the cause?
A2: Precipitation of this compound in a DMSO stock solution can be attributed to several factors:
-
Hygroscopic DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This absorbed water can significantly decrease the solubility of this compound.[2] It is strongly advised to use fresh, newly opened, anhydrous DMSO for preparing solutions.[1][2]
-
Concentration Exceeds Solubility: The intended concentration of your stock solution may be higher than the solubility limit of this compound in your specific batch of DMSO, especially if it has absorbed some water.[1]
-
Low Temperature: Since the freezing point of DMSO is 18.5°C (65.3°F), storage at or just below room temperature can cause it to solidify, which may promote precipitation of the solute upon thawing.[4]
Q3: My this compound dissolves in DMSO initially but precipitates when I dilute it into my aqueous buffer or cell culture medium. Why is this happening and how can I prevent it?
A3: This common issue, often called "salting out" or "crashing out," occurs because this compound is likely much less soluble in the aqueous environment of your buffer or medium compared to DMSO.[1][5] When the DMSO stock is diluted, the solvent polarity changes drastically, causing the compound to precipitate.[5]
To prevent this, you can try the following:
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to the aqueous solution, perform an intermediate serial dilution in DMSO to a lower concentration first. Then, add this more dilute stock to your aqueous medium.[1][5]
-
Gradual Addition: Add the DMSO stock dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing.[5] This can help to minimize rapid solvent exchange.
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but low enough to be non-toxic to cells (typically below 0.5%, and ideally below 0.1%).[5]
Q4: What are the best practices for storing DMSO to maintain its quality?
A4: To minimize water absorption and maintain the quality of DMSO, follow these storage practices:
-
Use Airtight Containers: Store DMSO in tightly sealed containers to prevent exposure to atmospheric moisture.[6]
-
Store in a Dry Environment: A cool, dry storage location is recommended.[6][7] Consider using a desiccator for long-term storage of opened containers.
-
Aliquot: For frequently used DMSO, consider aliquoting it into smaller, single-use vials to minimize repeated opening of the main stock bottle.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | 1. Hygroscopic DMSO: The DMSO has absorbed water from the atmosphere, reducing its solvating power.[1] 2. Concentration too high: The intended concentration exceeds the solubility limit.[1] 3. Insufficient agitation/energy: The compound needs help to overcome its crystal lattice energy. | 1. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[1][2] 2. Try preparing a more dilute stock solution (e.g., 5 mM instead of 10 mM).[1] 3. Gently warm the solution in a 37°C water bath for 5-10 minutes and use sonication to aid dissolution.[1][8] |
| Precipitate forms in the DMSO stock solution over time. | 1. Water absorption: The DMSO stock has been stored improperly and has absorbed atmospheric moisture.[1][9] 2. Freeze-thaw cycles: Repeated freeze-thaw cycles, especially in the presence of absorbed water, can promote precipitation.[10] | 1. Discard the solution and prepare a fresh stock using anhydrous DMSO. Store the new stock in a tightly sealed container, possibly with a desiccant. 2. Aliquot the stock solution into smaller volumes to minimize the number of freeze-thaw cycles for the entire batch. |
| Immediate precipitation upon dilution into aqueous media. | 1. Rapid solvent polarity change: The hydrophobic compound "crashes out" when introduced to the aqueous environment.[5] 2. Low temperature of media: Solubility is often lower in cold liquids.[5] | 1. Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media or buffer. Add the compound dropwise while gently vortexing.[5] 2. Always use pre-warmed (37°C) cell culture media for dilutions.[5] |
Quantitative Data: Solubility of this compound
| Solvent | Concentration | Molar Equivalent | Notes |
| DMSO | 50 mg/mL | 132.10 mM | Ultrasonic assistance may be needed. Hygroscopic DMSO has a significant impact on solubility.[2][8] |
| DMSO | 10 mM | 3.79 mg/mL | - |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 6.60 mM | Results in a clear solution.[8] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 6.60 mM | Results in a clear solution.[8] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 6.60 mM | -[8] |
Molecular Weight of this compound: 378.51 g/mol [8]
Experimental Protocols
Protocol: Assessing the Maximum Soluble Concentration in Cell Culture Media
This protocol helps determine the highest concentration of a DMSO-dissolved compound that remains in solution upon dilution into an aqueous medium.
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure the compound is fully dissolved, using gentle warming (37°C) or sonication if necessary.[5]
-
Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of your compound.
-
Add a fixed volume of your cell culture medium (pre-warmed to 37°C) to multiple wells.
-
Add a small volume of your DMSO stock solution to the first well to achieve the highest desired concentration (ensure the final DMSO percentage is consistent across all wells, e.g., 0.5%).
-
Perform a 2-fold serial dilution by transferring half the volume from the first well to the next, and so on.
-
Include a "DMSO-only" control well containing only the medium and the same final concentration of DMSO.[5]
-
-
Incubate and Observe: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength around 600 nm. An increase in absorbance compared to the DMSO-only control indicates precipitation.[5]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and shows no significant increase in absorbance is considered the maximum working soluble concentration under those specific experimental conditions.[5]
Visualizations
Caption: Logical flow of how atmospheric moisture affects DMSO and this compound solubility.
Caption: Workflow for determining the maximum soluble concentration of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ro 28-1675 | Glucokinase activator | Probechem Biochemicals [probechem.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. tutorchase.com [tutorchase.com]
- 7. The Dos and Don’ts of Storing Chemical Solvents [solventwasher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. ziath.com [ziath.com]
Preventing precipitation of RO-28-1675 in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of RO-28-1675 in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute it into my aqueous buffer?
A1: Precipitation of this compound upon dilution into aqueous buffers is a common issue due to its hydrophobic nature and poor water solubility.[1] While this compound dissolves well in organic solvents like dimethyl sulfoxide (B87167) (DMSO), its solubility can be exceeded when the solution is diluted into an aqueous environment, causing the compound to come out of solution and form a precipitate.[1]
Q2: What is the maximum recommended concentration of DMSO for my cell-based assays?
A2: The tolerance to DMSO varies between cell lines. As a general guideline, it is best to keep the final concentration of DMSO as low as possible. Here are some general recommendations:
| DMSO Concentration | Tolerance Level | Important Considerations |
| < 0.1% | Generally considered safe for most cell lines, including sensitive primary cells. | Minimal impact on cell viability and function. |
| 0.1% - 0.5% | Widely used and tolerated by many robust cell lines.[1] | A vehicle control with the same final DMSO concentration is crucial.[1] |
| > 0.5% - 1.0% | Can be cytotoxic to some cells and may induce off-target effects.[1] | Use with caution and requires thorough validation. |
| > 1.0% | High risk of cytotoxicity; generally not recommended.[1] | May be used in specific cases with extensive controls. |
Always perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line. [1]
Q3: How should I prepare my stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO.[2] A concentration of 10 mM in DMSO is commonly used.[2] Ensure the compound is fully dissolved. If you notice any precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.[3]
Q4: How should I store my this compound stock solutions?
A4: Proper storage is critical for maintaining the stability and integrity of your this compound stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to two years or at -20°C for up to one year.[3] Once prepared, it is best to aliquot the stock solution to prevent product inactivation from repeated freeze-thaw cycles.[4]
Troubleshooting Guide: Preventing this compound Precipitation
If you are experiencing precipitation of this compound in your experiments, follow this step-by-step troubleshooting guide.
References
Validation & Comparative
A Comparative Analysis of RO-28-1675 and Piragliatin in Preclinical Diabetes Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two allosteric glucokinase activators (GKAs), RO-28-1675 and its successor, piragliatin (B1677958). Both compounds were developed as potential therapeutic agents for type 2 diabetes mellitus (T2DM) by targeting glucokinase (GK), a key enzyme in glucose homeostasis. This document summarizes their performance in preclinical diabetes models, presenting available experimental data, outlining methodologies, and illustrating their mechanism of action.
Introduction
Glucokinase plays a crucial role in glucose sensing in pancreatic β-cells and in the liver. In the pancreas, GK acts as a glucose sensor, triggering insulin (B600854) secretion in response to rising blood glucose levels. In the liver, GK facilitates the uptake and conversion of glucose to glycogen (B147801). Small molecule activators of GK, such as this compound and piragliatin, enhance the enzyme's activity, leading to increased insulin secretion and hepatic glucose uptake, thereby lowering blood glucose levels.
Piragliatin (RO4389620) was developed as a second-generation GKA, emerging from the optimization of an earlier lead compound series that included this compound. The primary motivation for this evolution was to mitigate the risk of hepatic lipidosis (fatty liver) observed with the parent compound series.[1] This guide will delve into the available preclinical data for both compounds to provide a comparative overview for research and drug development purposes.
Mechanism of Action: Glucokinase Activation
Both this compound and piragliatin are allosteric activators of glucokinase. They bind to a site on the enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and/or its maximal reaction velocity (Vmax). This dual action in both the pancreas and the liver forms the basis of their glucose-lowering effects.
In pancreatic β-cells, the activation of GK leads to increased glycolysis and a subsequent rise in the ATP/ADP ratio. This closes ATP-sensitive potassium (KATP) channels, leading to membrane depolarization, calcium influx, and ultimately, enhanced glucose-stimulated insulin secretion (GSIS).
In the liver, GK activation promotes the phosphorylation of glucose to glucose-6-phosphate, which is then converted to glycogen for storage, and also stimulates glycolysis. This increased hepatic glucose metabolism contributes to the overall reduction in blood glucose levels.
In Vitro Potency
Both compounds have demonstrated potent activation of the glucokinase enzyme in in vitro assays.
| Compound | EC50 (Glucokinase Activation) | Fold-Activation (Vmax) | Reference |
| This compound | 54 nM | Not specified | [2][3] |
| Piragliatin | Not specified | 1.7-fold (at 110 µM) | [4] |
Preclinical Efficacy in Diabetes Models
While a direct head-to-head comparative study in the same animal model is not publicly available, data from individual preclinical studies provide insights into their efficacy.
This compound
Studies on this compound have demonstrated its glucose-lowering effects in various rodent models of type 2 diabetes.
Oral Glucose Tolerance Test (OGTT) in Wild-Type C57BL/6J Mice
| Dose (mg/kg, p.o.) | Effect on Blood Glucose | Animal Model | Reference |
| 50 | Statistically significant reduction | 10-week-old male C57BL/6J mice | [2] |
Efficacy in Other Rodent Models
This compound has also shown efficacy in several other murine and rodent models of T2DM, including KK/Upj-Ay/J, ob/ob, diet-induced obese C57BL/6, and Goto-Kakizaki rats, at doses ranging from 10 to 50 mg/kg.
Piragliatin
Preclinical data for piragliatin is less detailed in the public domain, with a greater focus on its clinical development. However, it is established that piragliatin was selected for clinical development based on its favorable preclinical profile, which included potent glucose-lowering effects and an improved safety profile concerning hepatic lipidosis compared to its predecessors. Clinical studies have confirmed its dose-dependent glucose-lowering effects in patients with T2DM.[1][5]
Experimental Protocols
In Vitro Glucokinase Activation Assay (General Protocol)
A common method to assess the potency of glucokinase activators is a coupled enzymatic assay.
Methodology:
-
Reaction Mixture: Recombinant glucokinase is incubated with the test compound (this compound or piragliatin) at various concentrations in a buffer containing glucose and ATP.
-
Coupled Reaction: The product of the glucokinase reaction, glucose-6-phosphate (G6P), serves as a substrate for glucose-6-phosphate dehydrogenase (G6PDH).
-
Detection: G6PDH catalyzes the conversion of NADP+ to NADPH, which can be measured spectrophotometrically or fluorometrically. The rate of NADPH production is proportional to the glucokinase activity.
-
Data Analysis: The EC50 value, the concentration of the compound that produces 50% of the maximal enzyme activation, is determined from the dose-response curve.
Oral Glucose Tolerance Test (OGTT) in Rodents (General Protocol)
The OGTT is a standard in vivo model to assess the effect of a compound on glucose tolerance.
Methodology:
-
Animal Model: Typically, normal or diabetic rodent models (e.g., C57BL/6J mice, Zucker diabetic fatty rats) are used.
-
Fasting: Animals are fasted for a specific period (e.g., 6-16 hours) to establish a baseline glucose level.
-
Dosing: The test compound (this compound or piragliatin) or vehicle is administered orally at a predetermined time before the glucose challenge.
-
Glucose Challenge: A concentrated glucose solution is administered orally (gavage).
-
Blood Sampling: Blood samples are collected at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.
-
Glucose Measurement: Blood glucose concentrations are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess the overall effect on glucose tolerance. A lower AUC in the treated group compared to the vehicle group indicates improved glucose tolerance.
Summary and Conclusion
Both this compound and piragliatin are potent allosteric activators of glucokinase with demonstrated glucose-lowering effects in preclinical settings. This compound served as an important tool compound to validate the therapeutic potential of GK activation. Piragliatin represents a second-generation GKA, developed to improve upon the safety profile of its predecessors, particularly concerning hepatic lipidosis.
While a direct comparative study with detailed quantitative data in the same preclinical diabetes model is not available in the public literature, the available information suggests that both compounds effectively modulate glucose homeostasis through their shared mechanism of action. The clinical development of piragliatin underscores the potential of this therapeutic strategy, although its development was also eventually discontinued. The data and experimental protocols summarized in this guide provide a valuable resource for researchers in the field of diabetes and metabolic diseases for the evaluation and development of new glucokinase activators.
References
- 1. Discovery of piragliatin--first glucokinase activator studied in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Piragliatin (RO4389620), a novel glucokinase activator, lowers plasma glucose both in the postabsorptive state and after a glucose challenge in patients with type 2 diabetes mellitus: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Glucokinase Activators: Dorzagliatin vs. RO-28-1675
A deep dive into the efficacy and mechanisms of two prominent glucokinase activators reveals a landscape of both promise and challenge in the development of this class of anti-diabetic agents. While Dorzagliatin has emerged as a clinically successful therapeutic, RO-28-1675 remains a preclinical entity with a less defined trajectory. This guide provides a comprehensive comparison based on available scientific data.
Introduction
Glucokinase (GK) activators are a class of drugs designed to treat type 2 diabetes by targeting the enzyme glucokinase, which acts as a glucose sensor in the body. By enhancing the activity of glucokinase, these agents aim to improve glucose-stimulated insulin (B600854) secretion from pancreatic β-cells and increase glucose uptake and glycogen (B147801) synthesis in the liver. This dual mechanism of action holds the potential for robust glycemic control. This guide compares the efficacy, mechanism of action, and available data for two such compounds: Dorzagliatin, a novel glucokinase activator approved for use in China, and this compound, a preclinical glucokinase activator.
Mechanism of Action: A Tale of Two Activators
Both Dorzagliatin and this compound are allosteric activators of glucokinase, meaning they bind to a site on the enzyme distinct from the glucose-binding site to enhance its activity.[1][2] However, the nuances of their interaction with the glucokinase enzyme appear to be a critical determinant of their clinical success.
Dorzagliatin is described as a dual-acting glucokinase activator, impacting both pancreatic and hepatic glucokinase.[3] It binds to an allosteric site on glucokinase, inducing a conformational change that increases the enzyme's affinity for glucose.[1] This leads to enhanced glucose phosphorylation in both pancreatic β-cells, resulting in improved insulin secretion, and in hepatocytes, leading to increased glucose uptake and glycogen synthesis.[1] Notably, Dorzagliatin's binding is glucose-dependent and it preferentially binds to the closed, active conformation of glucokinase, which may prevent overstimulation of the enzyme at low glucose levels and explain its favorable safety profile regarding hypoglycemia.[4][5]
This compound is also a potent allosteric glucokinase activator.[2] Preclinical studies have shown that it activates glucokinase by increasing its affinity for glucose and its maximal velocity (Vmax).[6] It has been demonstrated to enhance glucose-stimulated insulin secretion from isolated pancreatic islets and increase glucose uptake in hepatocytes in rodent models.[6]
Signaling Pathway of Glucokinase Activation
The activation of glucokinase by both Dorzagliatin and this compound initiates a cascade of events within pancreatic β-cells and hepatocytes to regulate glucose homeostasis.
Caption: Signaling pathway of glucokinase activators in pancreatic β-cells and hepatocytes.
Efficacy Comparison
A direct head-to-head clinical comparison of Dorzagliatin and this compound is not possible as this compound has not progressed to clinical trials. The available data for comparison is therefore limited to preclinical findings for this compound versus the extensive clinical trial data for Dorzagliatin.
Preclinical Efficacy
| Parameter | This compound | Dorzagliatin |
| Glucokinase Activation (EC50) | 54 nM[2] | Not explicitly stated in the same format, but demonstrates dose-dependent activation[4] |
| In Vitro Activity | Enhances glucose-stimulated insulin secretion in isolated rat pancreatic islets.[6] | Improves glucose-stimulated insulin secretion in a dose- and glucose-dependent manner in human islet perifusions.[4][5] |
| In Vivo Animal Models | Reduces blood glucose levels in wild-type mice (50 mg/kg, p.o.).[2] Prevents hyperglycemia development in diet-induced obese mice with chronic administration.[6] | Preclinical studies in animal models have shown upregulation of GK protein expression.[7] |
| Oral Bioavailability (Mice) | 92.8%[2] | Data not readily available in the provided search results. |
Clinical Efficacy of Dorzagliatin
Dorzagliatin has undergone extensive clinical evaluation, demonstrating significant efficacy in patients with type 2 diabetes.
| Clinical Trial | Phase | Treatment | Key Efficacy Endpoints |
| SEED Study (Monotherapy) | III | Dorzagliatin 75 mg BID vs. Placebo in drug-naïve patients | HbA1c Reduction: -1.07% with Dorzagliatin vs. -0.50% with placebo at 24 weeks.[7] |
| DAWN Study (Add-on to Metformin) | III | Dorzagliatin 75 mg BID + Metformin vs. Placebo + Metformin | HbA1c Reduction: -1.02% with Dorzagliatin vs. -0.36% with placebo at 24 weeks.[3] |
| Phase II Study | II | Dorzagliatin (various doses) vs. Placebo | Showed dose-dependent reductions in HbA1c.[3] |
| SENSITIZE Study | - | Single dose of Dorzagliatin | Restores glucokinase enzyme activity and improves β-cell glucose sensitivity in individuals with impaired glucose tolerance.[8] |
Experimental Protocols
In Vitro Glucokinase Activation Assay (for this compound)
A common method to determine the half-maximal effective concentration (EC50) of a glucokinase activator is a luminescence-based assay.
Caption: Workflow for an in vitro glucokinase activation assay.
Methodology:
-
Reagent Preparation: An assay buffer is prepared containing a fixed concentration of ATP and glucose.
-
Enzyme Addition: Purified recombinant human glucokinase is added to the wells of a microplate.
-
Compound Addition: this compound is added to the wells at a range of concentrations.
-
Incubation: The plate is incubated to allow the compound to interact with the enzyme and for the enzymatic reaction (glucose phosphorylation) to proceed.
-
Detection: A kinase detection reagent (e.g., Kinase-Glo®) is added. This reagent measures the amount of ATP remaining in the well. The amount of ATP consumed is proportional to the glucokinase activity.
-
Measurement: Luminescence is measured using a plate reader.
-
Data Analysis: The luminescence signal is plotted against the compound concentration, and the EC50 value is calculated, representing the concentration at which the compound elicits a half-maximal response.
Clinical Trial Protocol for Dorzagliatin (Example: SEED Study)
The SEED (Safety and Efficacy Evaluation of Dorzagliatin) study was a Phase III, randomized, double-blind, placebo-controlled trial.
Methodology:
-
Patient Population: Drug-naïve patients with type 2 diabetes.
-
Randomization: Patients were randomized to receive either Dorzagliatin (75 mg twice daily) or a matching placebo.
-
Treatment Period: The double-blind treatment period was 24 weeks, followed by a 28-week open-label extension where all patients received Dorzagliatin.
-
Primary Endpoint: The primary efficacy endpoint was the change in HbA1c from baseline to week 24.[7]
-
Secondary Endpoints: Included changes in fasting plasma glucose, 2-hour postprandial glucose, and assessment of β-cell function using HOMA2-β.
-
Safety Assessments: Adverse events were monitored throughout the study.
Safety and Tolerability
Dorzagliatin: Across multiple clinical trials, Dorzagliatin has been shown to be well-tolerated with a favorable safety profile.[3] The incidence of hypoglycemia is low, and there have been no reports of severe hypoglycemia.[3] Some studies have noted a mild, transient increase in triglycerides.[3]
This compound: As a preclinical compound, comprehensive safety and toxicology data in humans are not available. It is worth noting that the development of several earlier glucokinase activators was halted due to issues with hypoglycemia, loss of efficacy over time, and adverse effects on lipid profiles.[9][10]
Conclusion
The comparison between Dorzagliatin and this compound highlights the significant hurdles in the development of glucokinase activators. While both compounds share a common mechanism of action, their developmental stages and available data are vastly different.
Dorzagliatin stands out as a clinical success story, having demonstrated robust and sustained glycemic control with a favorable safety profile in a comprehensive clinical trial program.[3][7] Its unique binding characteristics to the glucokinase enzyme may contribute to its efficacy and safety.
For researchers and drug development professionals, the story of Dorzagliatin offers valuable insights into the properties that may define a successful glucokinase activator, while the status of this compound serves as a reminder of the rigorous evaluation required to translate preclinical potential into clinical reality.
References
- 1. What is the mechanism of Dorzagliatin? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dorzagliatin: A Breakthrough Glucokinase Activator Coming on Board to Treat Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What clinical trials have been conducted for Dorzagliatin? [synapse.patsnap.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The efficacy and safety of glucokinase activators for the treatment of type-2 diabetes mellitus: A protocol for systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of RO-28-1675 and Other Glucokinase Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GK), a key enzyme in glucose homeostasis, has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM). Glucokinase activators (GKAs) are small molecules that allosterically activate GK, leading to enhanced glucose-stimulated insulin (B600854) secretion from pancreatic β-cells and increased glucose uptake and glycogen (B147801) synthesis in the liver. RO-28-1675 was one of the pioneering GKAs that demonstrated the potential of this therapeutic strategy. This guide provides a comparative overview of this compound and other notable GKAs, including Dorzagliatin (B607184), TTP399, AZD1656, and Piragliatin, with a focus on their performance backed by experimental data.
Mechanism of Action: Dual-Acting vs. Hepato-selective GKAs
GKAs can be broadly categorized based on their site of action:
-
Dual-Acting GKAs: These compounds, including this compound, Dorzagliatin, AZD1656, and Piragliatin, activate glucokinase in both the pancreas and the liver. This dual action aims to provide robust glycemic control by simultaneously enhancing insulin secretion and hepatic glucose disposal.[1]
-
Hepato-selective GKAs: TTP399 is a prime example of a GKA designed to selectively activate glucokinase in the liver.[2][3] This approach is intended to minimize the risk of hypoglycemia associated with pancreatic GK activation while still leveraging the benefits of increased hepatic glucose uptake.[2]
In Vitro Potency
The in vitro potency of GKAs is a critical determinant of their therapeutic potential, often measured as the half-maximal effective concentration (EC50).
| Compound | EC50 (nM) | Experimental Conditions |
| This compound | 54 | Glucokinase/glucokinase regulatory protein (GK/GKRP) luminescence assay with 5 mM glucose.[4] |
| Dorzagliatin | N/A | Specific EC50 values under comparable conditions are not readily available in the public domain. |
| TTP399 | 304 | At high glucose concentration (15 mM) on purified human GK. |
| AZD1656 | ~60 | Specific assay conditions not detailed in readily available sources. |
| Piragliatin | 180 (SC1.5) | SC1.5 (concentration required to achieve 1.5-fold stimulation) value. |
Note: Direct comparison of EC50 values should be made with caution due to variations in experimental assays and conditions.
Preclinical In Vivo Efficacy
The efficacy of GKAs in animal models of diabetes provides crucial insights into their potential therapeutic utility. The oral glucose tolerance test (OGTT) is a standard method to assess how effectively the body manages a glucose load.
| Compound | Animal Model | Dose | Key Findings |
| This compound | C57BL/6J mice | 50 mg/kg (p.o.) | Significantly reduced blood glucose levels.[4] |
| Dorzagliatin | db/db mice | 25 mg/kg (p.o.) | Improved glucose tolerance and insulin sensitivity. |
| TTP399 | Diabetic mice | N/A | Reduced plasma and liver triglyceride concentrations after 4 weeks of treatment. |
| AZD1656 | Gckr-P446L mouse model | 3 mg/kg | Initial blood glucose-lowering efficacy was observed, but it declined after 19 weeks in the LL genotype.[5] |
| Piragliatin | Patients with mild T2DM | 25 mg and 100 mg | Dose-dependent reduction of glucose levels in both fasting and fed states. |
Safety Profile
A critical aspect of GKA development is managing the potential for hypoglycemia and effects on lipid metabolism.
| Compound | Risk of Hypoglycemia | Effect on Triglycerides |
| This compound | Data from preclinical studies suggest a potential for hypoglycemia, a common feature of early dual-acting GKAs. | Limited publicly available data on the specific impact on triglycerides. |
| Dorzagliatin | Mild risk of hypoglycemia reported in clinical trials.[6] | A meta-analysis showed a modest increase in triglyceride levels compared to placebo.[7][8] |
| TTP399 | As a hepato-selective GKA, it is designed to have a lower risk of hypoglycemia, which has been supported by clinical data showing a 40% reduction in hypoglycemic episodes compared to placebo in T1D patients.[2][3] | Did not show a detrimental effect on plasma lipids in clinical studies.[9][10] |
| AZD1656 | A meta-analysis indicated an increased risk of hypoglycemia.[11] | Associated with an increase in triglycerides.[8] |
| Piragliatin | Mild or moderate hypoglycemia was a dose-limiting adverse event in clinical studies.[12][13] | Some studies have raised concerns about potential effects on lipid profiles. |
Experimental Protocols
Glucokinase Activity Assay
Objective: To determine the in vitro potency of a GKA by measuring its effect on glucokinase enzyme activity.
Methodology: A common method is a coupled enzymatic assay.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, ATP, and glucose-6-phosphate dehydrogenase (G6PDH).
-
Enzyme and Substrate: Add purified recombinant human glucokinase and its substrate, glucose, to the reaction mixture.
-
GKA Addition: Introduce varying concentrations of the test GKA (e.g., this compound) to different wells.
-
Initiation and Detection: Start the reaction by adding NADP+. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). G6PDH then oxidizes G6P, reducing NADP+ to NADPH.
-
Measurement: The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm or fluorescence, which is proportional to the glucokinase activity.
-
Data Analysis: Plot the glucokinase activity against the GKA concentration to determine the EC50 value.
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the in vivo efficacy of a GKA on glucose disposal.
Methodology:
-
Animal Model: Use a relevant diabetic mouse model (e.g., db/db mice or high-fat diet-induced obese mice) or wild-type mice.
-
Fasting: Fast the mice overnight (typically 12-16 hours) with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.
-
GKA Administration: Administer the GKA (e.g., this compound) or vehicle control orally (p.o.) at a predetermined dose.
-
Glucose Challenge: After a specific time (e.g., 30-60 minutes) following GKA administration, deliver a glucose solution (e.g., 2 g/kg) orally.
-
Blood Glucose Monitoring: Collect blood samples at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge and measure blood glucose levels.
-
Data Analysis: Plot the blood glucose concentration over time. The area under the curve (AUC) is calculated to quantify the overall glucose excursion. A lower AUC in the GKA-treated group compared to the vehicle group indicates improved glucose tolerance.
Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
Objective: To assess the effect of a GKA on the function of pancreatic β-cells.
Methodology:
-
Islet Isolation: Isolate pancreatic islets from mice or rats using collagenase digestion followed by density gradient centrifugation.
-
Pre-incubation: Pre-incubate the isolated islets in a buffer with a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.
-
Stimulation: Transfer batches of islets to a buffer containing a high glucose concentration (e.g., 16.7 mM) with or without the test GKA.
-
Sample Collection: After a defined incubation period (e.g., 60 minutes), collect the supernatant.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Compare the amount of insulin secreted in the presence of high glucose with and without the GKA to determine the compound's effect on glucose-stimulated insulin secretion.
Signaling Pathways and Experimental Workflows
Caption: Glucokinase signaling in pancreas and liver.
Caption: Experimental workflow for GKA evaluation.
Conclusion
This compound was a foundational molecule in the development of glucokinase activators, demonstrating the potential of this class of drugs for T2DM treatment. Subsequent research has led to the development of a diverse range of GKAs with varying properties. Dual-acting GKAs like Dorzagliatin offer robust glycemic control but require careful management of hypoglycemia risk and potential effects on lipid profiles. In contrast, hepato-selective GKAs such as TTP399 aim to mitigate these risks by targeting the liver specifically. The choice of a GKA for further development depends on a careful balance of efficacy and safety, informed by rigorous preclinical and clinical evaluation using the experimental approaches outlined in this guide. The ongoing research in this field continues to refine the therapeutic potential of glucokinase activation for the management of diabetes.
References
- 1. Balancing efficacy and safety: glucokinase activators in glycemic and metabolic management of type 2 diabetes mellitus—a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vtvtherapeutics.com [vtvtherapeutics.com]
- 3. cinrx.com [cinrx.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Dorzagliatin: A Breakthrough Glucokinase Activator Coming on Board to Treat Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of dorzagliatin, a novel glucokinase activators, in the treatment of T2DM: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Efficacy and safety of dorzagliatin for type 2 diabetes mellitus: A meta-analysis and trial sequential analysis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. vtvtherapeutics.com [vtvtherapeutics.com]
- 11. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Effects of piragliatin, a glucokinase activator, on fasting and postprandial plasma glucose in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Glucokinase Activators: RO-28-1675 versus GKA50
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent allosteric glucokinase activators (GKAs), RO-28-1675 and GKA50. Both compounds are significant research tools in the study of type 2 diabetes, acting on the glucokinase (GK) enzyme to enhance glucose sensing and insulin (B600854) secretion. This document synthesizes available experimental data to offer an objective comparison of their performance, outlines detailed experimental methodologies, and visualizes key biological pathways and workflows.
Executive Summary
This compound and GKA50 are both potent activators of glucokinase, a critical enzyme in glucose homeostasis.[1][2] They function by increasing the enzyme's affinity for glucose and its maximal reaction velocity, which in turn enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and increases glucose uptake in the liver.[3][4] While both compounds show significant efficacy, available data suggests that GKA50 may have a slightly lower EC50 value for glucokinase activation, indicating higher potency in in vitro assays. However, it is crucial to note that direct head-to-head comparative studies are limited, and data is often derived from separate studies with varying experimental conditions.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and GKA50. These values have been compiled from various sources and should be interpreted with consideration for potential variations in experimental setups.
Table 1: In Vitro Glucokinase Activation
| Compound | EC50 (nM) | Glucose Concentration (mM) | Source |
| This compound | 54 | 5 | [1][5] |
| GKA50 | 33 | 5 | [6] |
| GKA50 | 22 | Not Specified (Human GK) | [6] |
EC50 (Half-maximal effective concentration) represents the concentration of a compound that induces a response halfway between the baseline and maximum. A lower EC50 value indicates higher potency.
Table 2: In Vitro Insulin Secretion from Pancreatic Islets/Cell Lines
| Compound | System | Key Findings | Source |
| This compound | Isolated rat pancreatic islets | Reduced glucose threshold for stimulating insulin secretion. | |
| GKA50 | MIN6 insulin-secreting mouse cell line | Stimulated insulin secretion with an EC50 of ~0.3 µmol/l at 5 mmol/l glucose.[7][8] | [7] |
| GKA50 | Isolated human islets | Stimulated insulin release.[7][8] | [7] |
Table 3: In Vivo Efficacy in Rodent Models
| Compound | Animal Model | Dose | Key Findings | Source |
| This compound | Wild-type C57BL/6J mice | 50 mg/kg, p.o. | Reduced blood glucose levels.[2] | [2] |
| This compound | Diet-induced obese mice | Chronic administration | Prevented the development of hyperglycemia.[3] | [3] |
| GKA50 | High-fat diet-fed female Zucker rats | 10 mg/kg, oral | Significant improvement in oral glucose tolerance.[9] | [9] |
| GKA50 | Wistar rats | 3, 10, 30 mg/kg, oral | Dose-dependent decrease in blood glucose levels.[9] | [9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of glucokinase activators and a typical experimental workflow for their evaluation.
Caption: Signaling pathway of glucokinase activators in pancreatic β-cells.
Caption: General experimental workflow for evaluating glucokinase activators.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used in the evaluation of glucokinase activators.
In Vitro Glucokinase Activation Assay
This assay measures the ability of a compound to directly activate the glucokinase enzyme.
-
Reagents: Recombinant human glucokinase, glucose, ATP, NADP+, glucose-6-phosphate dehydrogenase (G6PDH), and the test compound (this compound or GKA50).
-
Procedure:
-
A reaction mixture is prepared containing buffer, MgCl2, ATP, NADP+, and G6PDH.
-
The test compound (at various concentrations) and a fixed concentration of glucose are added to the reaction mixture.
-
The reaction is initiated by the addition of recombinant glucokinase.
-
The production of NADPH, which is coupled to the formation of glucose-6-phosphate by glucokinase, is monitored spectrophotometrically at 340 nm. The rate of NADPH production is proportional to the glucokinase activity.[6]
-
-
Data Analysis: The EC50 value is calculated by plotting the enzyme activity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6]
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay from Pancreatic β-Cells
This assay assesses the effect of a compound on glucose-stimulated insulin secretion from pancreatic β-cells or islet-derived cell lines (e.g., INS-1, MIN6).
-
Cell Culture: Pancreatic β-cell lines or isolated pancreatic islets are cultured under standard conditions.[6][10]
-
Procedure:
-
Cells are pre-incubated in a low-glucose buffer to establish a basal insulin secretion rate.[6][10]
-
The cells are then incubated with a stimulatory concentration of glucose in the presence or absence of the test compound (at various concentrations).[6][10]
-
After incubation, the supernatant is collected.
-
The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).[7][10]
-
-
Data Analysis: Insulin secretion is typically normalized to the total protein content or cell number. The data is then plotted to show the dose-dependent effect of the compound on GSIS.
In Vivo Oral Glucose Tolerance Test (OGTT)
This test evaluates the effect of a compound on glucose tolerance in an animal model.
-
Animal Model: Typically, rodent models of type 2 diabetes, such as diet-induced obese (DIO) mice or Zucker diabetic fatty (ZDF) rats, are used.[3][9]
-
Procedure:
-
Animals are fasted overnight.
-
A baseline blood sample is taken.
-
The test compound (this compound or GKA50) or vehicle is administered orally.
-
After a set period (e.g., 30 minutes), a glucose solution is administered orally.
-
Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.[11]
-
Blood glucose levels are measured.
-
-
Data Analysis: The area under the curve (AUC) for glucose is calculated and compared between the treated and vehicle control groups to determine the improvement in glucose tolerance.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating RO-28-1675 Glucokinase Activation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the glucokinase activator RO-28-1675 with other alternatives, supported by experimental data. The information is intended to aid in the evaluation and design of studies for validating novel glucokinase activators using genetic models of type 2 diabetes.
Introduction to Glucokinase Activation
Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in glucose homeostasis. In the pancreas, GK regulates glucose-stimulated insulin (B600854) secretion, while in the liver, it controls glucose uptake and glycogen (B147801) synthesis.[1] Small molecule glucokinase activators (GKAs) allosterically activate GK, enhancing its function and offering a therapeutic strategy for type 2 diabetes. This compound is a potent, cell-permeable, allosteric activator of glucokinase.[2] This guide focuses on the validation of this compound's efficacy, particularly in the context of genetic models, and compares its performance with other notable GKAs.
Comparative Efficacy of Glucokinase Activators
It is important to note that the efficacy of this compound has been observed to be diminished in older, hypoinsulinemic db/db mice, suggesting that a certain level of endogenous insulin secretion is necessary for its glucose-lowering effect.
| Glucokinase Activator | Animal Model | Key Efficacy Parameters | Observations |
| This compound | db/db mice | Reduced blood glucose | Efficacy is lost in older, hypoinsulinemic db/db mice. |
| Wild-type C57BL/6J mice | Reduced blood glucose levels at 50 mg/kg (p.o.)[3] | High oral bioavailability (92.8%) in mice.[3] | |
| Dorzagliatin | db/db mice | Improved glycemic control and β-cell function | A dual-acting GKA targeting both the liver and pancreas.[4] |
| TTP399 | Wistar rats, mice, Gottingen minipigs | Improved glycemic control without causing hypoglycemia | A hepato-selective GKA that does not activate pancreatic GK.[4] |
| PSN-GK1 | db/db mice, Zucker diabetic fatty rats | Improved glycemic profiles without causing hypoglycemia | Potently antihyperglycemic through effects on insulin release and hepatic glucose metabolism.[5] |
Experimental Protocols
In Vivo Efficacy Study of this compound in a db/db Mouse Model
This protocol outlines a typical study to evaluate the in vivo efficacy of a glucokinase activator like this compound in a genetically diabetic mouse model.
1. Animal Model:
-
Male db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J) and their lean littermates (db/+) as controls.
-
Age: 8-10 weeks.
-
Acclimatize animals for at least one week before the experiment.
2. Compound Preparation and Administration:
-
Preparation: this compound can be formulated for oral gavage. A sample formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Dosage: Based on previous studies, a dose of 50 mg/kg can be used.
-
Administration: Administer the compound or vehicle control via oral gavage.
3. Oral Glucose Tolerance Test (OGTT):
-
Fasting: Fast mice for 6 hours prior to the OGTT.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.
-
Compound Administration: Administer this compound or vehicle 30 minutes before the glucose challenge.
-
Glucose Challenge: Administer a 2 g/kg bolus of glucose solution via oral gavage.[6]
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[7]
4. Data Analysis:
-
Calculate the area under the curve (AUC) for the glucose excursion.
-
Compare the AUC and individual time-point glucose levels between the treatment and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA).
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in validating this compound, the following diagrams are provided in the DOT language for Graphviz.
Caption: Glucokinase activation by this compound in pancreatic β-cells and hepatocytes.
Caption: Workflow for testing this compound in a db/db mouse model.
Conclusion
This compound is a potent glucokinase activator with demonstrated efficacy in preclinical models. Its validation in genetic models like the db/db mouse is crucial for understanding its therapeutic potential. While this guide provides a framework for comparison and experimental design, it is important to note the need for direct, well-controlled comparative studies to definitively establish the relative efficacy and safety profile of this compound against newer generation GKAs like Dorzagliatin and TTP399. Future research should focus on these head-to-head comparisons to better inform the clinical development of this class of compounds.
References
- 1. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. diabetesjournals.org [diabetesjournals.org]
A Comparative Analysis of Glucokinase Activators: RO-28-1675 and MK-0941
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two allosteric glucokinase activators, RO-28-1675 and MK-0941. Glucokinase (GK) plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a mediator of glucose disposal in the liver.[1] Activators of this enzyme represent a potential therapeutic avenue for type 2 diabetes.[2][3] This document outlines their mechanism of action, summarizes key experimental data, provides detailed experimental methodologies, and visualizes relevant biological pathways and workflows.
Mechanism of Action
Both this compound and MK-0941 are small-molecule allosteric activators of glucokinase (hexokinase subtype IV).[1][4][5] They bind to a site on the enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and its maximal velocity (Vmax).[2][6]
In pancreatic β-cells, the activation of glucokinase is the rate-limiting step for glucose-stimulated insulin (B600854) secretion.[2] By enhancing glucokinase activity, these compounds increase the rate of glucose phosphorylation, leading to a higher ATP/ADP ratio. This, in turn, closes ATP-sensitive potassium channels, causing membrane depolarization, influx of calcium ions, and subsequent secretion of insulin.[3]
In the liver, glucokinase activity is modulated by the glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus at low glucose concentrations.[2] Glucokinase activators can promote the dissociation of the GK-GKRP complex, making GK available in the cytoplasm to phosphorylate glucose, thereby stimulating glycolysis and glycogen (B147801) synthesis.[2][3] this compound has been shown to reverse the inhibitory action of human GKRP.[5]
Quantitative Data Comparison
The following tables summarize the available in vitro and in vivo data for this compound and MK-0941. It is important to note that the data has been aggregated from different studies and direct head-to-head comparisons in the same experimental setup are limited.
In Vitro Potency and Efficacy
| Parameter | This compound | MK-0941 |
| EC50 | 54 nM[5][7][8] | 240 nM (at 2.5 mM glucose)[4][6], 65 nM (at 10 mM glucose)[4][6] |
| Effect on Glucose S0.5 | Lowers S0.5[2] | Decreases S0.5 from 6.9 mM to 1.4 mM (at 1 µM)[4][6] |
| Effect on Vmax | Increases Vmax[2] | Increases Vmax by 1.5-fold (at 1 µM)[6] |
| Effect on Insulin Secretion (in vitro) | Enhances glucose-stimulated insulin secretion from isolated rat pancreatic islets[2] | Increases insulin secretion from isolated rat islets of Langerhans by 17-fold (at 10 µM)[6] |
| Effect on Hepatocyte Glucose Uptake (in vitro) | Increases hepatocyte glucose uptake[2] | Increases glucose uptake in isolated rat hepatocytes up to 18-fold (at 10 µM)[4][6] |
In Vivo Pharmacokinetics and Pharmacodynamics
| Parameter | This compound | MK-0941 |
| Route of Administration | Oral (p.o.)[5] | Oral (p.o.)[4] |
| Bioavailability | High oral bioavailability in mice (92.8%)[5] | Rapidly absorbed in mice and dogs[6] |
| Cmax | 1140 µg/mL in mice (10 mg/kg)[5] | Tmax within 1 hour in mice and dogs[6] |
| Tmax | 3.3 hours in mice (10 mg/kg)[5] | - |
| Half-life | - | ~2 hours in mice and dogs[6] |
| In Vivo Efficacy | Reduces blood glucose levels in wild-type C57BL/6J mice (50 mg/kg)[5] | Significantly reduces blood glucose in a dose-dependent manner in HFD mice (1-30 mg/kg)[4] |
| Clinical Development Status | Preclinical[3] | Phase II trial terminated due to lack of sustained efficacy and adverse effects[9][10][11] |
| Adverse Effects (Clinical) | Not clinically tested | Increased incidence of hypoglycemia, elevations in triglycerides and blood pressure[1][10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of glucokinase activation and a typical experimental workflow for evaluating glucokinase activators.
Caption: Glucokinase signaling pathway in pancreatic β-cells and hepatocytes.
Caption: General experimental workflow for evaluating glucokinase activators.
Experimental Protocols
Glucokinase (GK) Activity Assay (NADPH-Coupled)
This assay determines the enzymatic activity of GK by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ by G6P-dehydrogenase.
Materials:
-
Recombinant human glucokinase
-
ATP
-
Glucose
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Test compounds (this compound or MK-0941) dissolved in DMSO
-
384-well microplate
-
Plate reader capable of measuring absorbance or fluorescence at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, NADP+, G6PDH, and varying concentrations of glucose.
-
Add the test compound at various concentrations to the wells of the microplate. Include a DMSO vehicle control.
-
Add recombinant human glucokinase to all wells to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Measure the production of NADPH by reading the absorbance or fluorescence at 340 nm.
-
Data Analysis: Plot the rate of NADPH production against the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value. To determine the effect on glucose affinity (S0.5) and maximal velocity (Vmax), perform the assay at a fixed compound concentration across a range of glucose concentrations and fit the data to the Hill equation.
Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets
This ex vivo assay measures the ability of a compound to enhance insulin secretion from primary pancreatic islets in response to glucose.
Materials:
-
Isolated pancreatic islets (e.g., from rat or mouse)
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)
-
Test compounds dissolved in DMSO
-
Collagenase for islet isolation
-
Insulin ELISA kit
Procedure:
-
Isolate pancreatic islets from rodents using collagenase digestion followed by density gradient centrifugation.
-
Pre-incubate the isolated islets in KRBB with low glucose for 1-2 hours to allow them to equilibrate.
-
Transfer groups of islets (e.g., 5-10 islets per well) into a 96-well plate.
-
Replace the pre-incubation buffer with KRBB containing low glucose, high glucose, or high glucose plus the test compound at various concentrations. Include a vehicle control.
-
Incubate the plate for a defined period (e.g., 60-90 minutes) at 37°C in a 5% CO2 incubator.
-
Collect the supernatant from each well.
-
Quantify the insulin concentration in the supernatant using a commercial insulin ELISA kit.
-
Data Analysis: Normalize the amount of secreted insulin to the number of islets or total protein content. Compare the insulin secretion in the presence of the compound to the vehicle control at high glucose to determine the fold-increase.
Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
This in vivo assay evaluates the effect of a compound on glucose disposal after an oral glucose challenge in a relevant animal model of type 2 diabetes.
Materials:
-
Diabetic mouse model (e.g., high-fat diet-fed C57BL/6J mice or db/db mice)
-
Test compound formulated for oral administration
-
Vehicle control
-
Glucose solution (e.g., 2 g/kg) for oral gavage
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, capillaries)
Procedure:
-
Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
Administer the test compound or vehicle control via oral gavage at a specific time point (e.g., 30-60 minutes) before the glucose challenge.
-
At time 0, collect a baseline blood sample from the tail vein to measure fasting blood glucose.
-
Immediately after the baseline blood collection, administer the glucose solution via oral gavage.
-
Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Measure the blood glucose concentration at each time point using a glucometer.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion profile. A significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.
References
- 1. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Effects of MK-0941, a novel glucokinase activator, on glycemic control in insulin-treated patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
RO-28-1675: A Comparative Analysis of Selectivity for Hexokinase Isoforms I and II
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of RO-28-1675's Performance Against Hexokinase I and II, Supported by Experimental Data.
This compound has been identified as a potent, allosteric activator of glucokinase (GK), also known as hexokinase IV (HKIV).[1][2] Glucokinase plays a pivotal role in glucose homeostasis, primarily in the liver and pancreatic β-cells, making it a key target for the development of therapeutics for type 2 diabetes.[3] The clinical utility of a glucokinase activator is intrinsically linked to its selectivity over other hexokinase isoforms, particularly the ubiquitously expressed hexokinase I (HKI) and the predominantly expressed hexokinase II (HKII) in insulin-sensitive tissues like muscle and adipose tissue. This guide provides a comparative overview of the selectivity of this compound against hexokinase I and II, based on available experimental data.
Quantitative Data Summary
The following table summarizes the known activity of this compound against human hexokinase isoforms.
| Enzyme Target | Alternative Name | This compound Activity |
| Glucokinase | Hexokinase IV | EC₅₀ = 54 nM[1][2] |
| Hexokinase I | HKI | No reported activity[4] |
| Hexokinase II | HKII | No reported activity[4] |
Based on available data, this compound is a potent activator of glucokinase (Hexokinase IV) and has been reported to not affect the activity of hexokinase I or II, indicating a high degree of selectivity.[4]
Signaling Pathway
The diagram below illustrates the initial steps of glucose metabolism, highlighting the roles of Hexokinase I, II, and Glucokinase (Hexokinase IV) in the phosphorylation of glucose.
Caption: Glucose phosphorylation by Hexokinase isoforms.
Experimental Protocols
To determine the selectivity of a compound like this compound, a coupled spectrophotometric assay is commonly employed. This method measures the rate of NADP⁺ reduction to NADPH, which is proportional to the hexokinase activity.
Objective: To measure the enzymatic activity of Hexokinase I and II in the presence of this compound to determine its effect.
Principle: Hexokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P). The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concomitantly reduces NADP⁺ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is monitored spectrophotometrically.
Materials:
-
Recombinant human Hexokinase I and Hexokinase II
-
This compound
-
Triethanolamine (B1662121) buffer (50 mM, pH 7.6)
-
D-Glucose
-
Adenosine 5'-triphosphate (ATP)
-
Magnesium Chloride (MgCl₂)
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate (NADP⁺)
-
Glucose-6-phosphate dehydrogenase (G6PDH) (from Leuconostoc mesenteroides, low in hexokinase contamination)
-
DMSO (for compound dilution)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a reaction mixture containing triethanolamine buffer, D-glucose, ATP, MgCl₂, and NADP⁺ at their final desired concentrations.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution to test a range of concentrations.
-
Prepare solutions of recombinant Hexokinase I and Hexokinase II in a suitable buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the reaction mixture.
-
Add the desired concentration of this compound or DMSO (as a vehicle control) to the respective wells.
-
To initiate the reaction, add the Hexokinase I or Hexokinase II enzyme solution to the wells.
-
Immediately place the plate in a spectrophotometer pre-set to 30°C.
-
Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the kinetic curve.
-
Compare the velocities of the reactions containing this compound to the vehicle control.
-
If inhibition or activation is observed, calculate the IC₅₀ or EC₅₀ value by plotting the percentage of activity against the logarithm of the compound concentration.
-
Experimental Workflow
The following diagram illustrates the key steps in determining the selectivity of this compound against Hexokinase I and II.
Caption: Workflow for Hexokinase Activity Assay.
References
A Comparative Guide to Glucokinase Activators: Cross-Validation of RO-28-1675 Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the glucokinase activator (GKA) RO-28-1675 and its performance relative to other notable alternatives. Glucokinase (GK) is a key enzyme in glucose homeostasis, primarily expressed in pancreatic β-cells and hepatocytes, making it a prime therapeutic target for type 2 diabetes. This document summarizes available experimental data to offer an objective assessment of this compound's efficacy and mechanism of action.
Mechanism of Action of Glucokinase Activators
Glucokinase acts as a glucose sensor, and its activation is the rate-limiting step in glucose-stimulated insulin (B600854) secretion in pancreatic β-cells and glucose uptake in the liver. Glucokinase activators, including this compound, are allosteric modulators that bind to a site distinct from the glucose-binding site. This binding induces a conformational change that increases the enzyme's affinity for glucose and enhances its maximal catalytic velocity (Vmax). This dual action leads to increased insulin secretion from the pancreas and enhanced glucose uptake and glycogen (B147801) synthesis in the liver, ultimately lowering blood glucose levels.[1] Some GKAs, like this compound, can also reverse the inhibitory effect of the glucokinase regulatory protein (GKRP) in hepatocytes.[2]
Below is a diagram illustrating the signaling pathway of glucokinase activation in a pancreatic β-cell.
Quantitative Performance Comparison of Glucokinase Activators
The following table summarizes the in vitro potency of this compound and other significant glucokinase activators. It is important to note that the data is compiled from different studies, and variations in experimental conditions (e.g., glucose concentration, assay type) should be considered when comparing these values.
| Compound Name | EC50 (nM) | Cell Line/System | Key Findings |
| This compound | 54 | Recombinant Human Glucokinase | Potent allosteric activator.[2][3] |
| 160 (at 16.8 mM glucose) | Primary Rat Hepatocytes | Increased GK nuclear-to-cytosol translocation. | |
| 270 (at 8.4 mM glucose) | Primary Rat Hepatocytes | Increased GK nuclear-to-cytosol translocation. | |
| 2200 (at 2.8 mM glucose) | Primary Rat Hepatocytes | Increased GK nuclear-to-cytosol translocation. | |
| GKA-50 | 33 (at 5 mM glucose) | Recombinant Glucokinase | Potent activator.[4][5] |
| Not specified | INS-1 Cells | Increased cell proliferation and protected against high-glucose-induced apoptosis.[6][7] | |
| LY2121260 | Not Available | INS-1 Cells | Increased cell proliferation but had no significant effect on high-glucose-induced apoptosis.[6][7] |
| Dorzagliatin (HMS5552) | Not explicitly stated | Recombinant Glucokinase | Increased the relative activity index of wild-type GK by 50-fold at 10 µM.[5] |
| MK-0941 | 240 (at 2.5 mM glucose) | Recombinant Human Glucokinase | Glucose-dependent activation.[4][5] |
| 65 (at 10 mM glucose) | Recombinant Human Glucokinase | Higher potency at elevated glucose levels.[4][5] | |
| TTP399 | 762 (at 5 mM glucose) | Recombinant Human Glucokinase | Hepatoselective activator.[1][5] |
| 304 (at 15 mM glucose) | Recombinant Human Glucokinase | More potent at higher glucose concentrations.[1][5] | |
| AZD1656 | Not Available | Not specified | Equipotent to AZD6370 in vitro.[8] |
Cross-Validation of this compound Effects in Different Cell Systems
-
Primary Rat Hepatocytes: this compound has been shown to increase the translocation of glucokinase from the nucleus to the cytoplasm in primary rat hepatocytes. This effect is crucial for its action in the liver, as it frees GK from the inhibitory glucokinase regulatory protein (GKRP). The potency of this effect was observed to be glucose-dependent, with higher efficacy at higher glucose concentrations.
-
Isolated Rat Pancreatic Islets: In isolated rat pancreatic islets, this compound reduces the glucose concentration threshold required to stimulate insulin secretion. This demonstrates its direct effect on pancreatic β-cells, enhancing their sensitivity to glucose.
-
Pancreatic β-Cell Lines (INS-1E and MIN6): While specific quantitative data for this compound in these cell lines is limited in the reviewed literature, they are widely used models for studying the effects of glucokinase activators. For instance, studies with other GKAs like GKA-50 and LY2121260 in INS-1 cells have demonstrated their ability to promote cell proliferation.[6][7] Given its mechanism of action, it is anticipated that this compound would also enhance glucose metabolism and insulin secretion in these cell lines.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments used in the evaluation of glucokinase activators.
In Vitro Glucokinase (GK) Activity Assay
This assay measures the enzymatic activity of glucokinase in the presence of an activator.
-
Principle: The phosphorylation of glucose to glucose-6-phosphate (G6P) by GK is coupled to the oxidation of G6P by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The rate of NADPH production, monitored by the increase in absorbance at 340 nm, is proportional to GK activity.[4][9]
-
Materials:
-
Recombinant human glucokinase
-
Glucose
-
ATP
-
NADP+
-
G6PDH
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
Test compound (this compound or other GKAs) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, glucose, ATP, NADP+, and G6PDH.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the reaction mixture to the wells.
-
Initiate the reaction by adding recombinant glucokinase.
-
Measure the increase in absorbance at 340 nm over time.
-
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the reaction rate against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic β-Cell Lines
This assay assesses the effect of a compound on insulin secretion from pancreatic β-cells in response to glucose.
-
Principle: Pancreatic β-cells secrete insulin in response to elevated glucose levels. Glucokinase activators are expected to enhance this response.
-
Materials:
-
Pancreatic β-cell line (e.g., INS-1E, MIN6)
-
Cell culture medium (e.g., RPMI-1640)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with low glucose (e.g., 2.8 mM)
-
KRBH with high glucose (e.g., 16.7 mM)
-
Test compound (this compound or other GKAs)
-
Insulin ELISA kit
-
-
Procedure:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Wash the cells with a glucose-free buffer.
-
Pre-incubate the cells in KRBH with low glucose for 1-2 hours to establish a basal insulin secretion rate.
-
Replace the buffer with fresh KRBH containing low glucose (basal) or high glucose (stimulated), with or without the test compound at various concentrations.
-
Incubate for a defined period (e.g., 1-2 hours).
-
Collect the supernatant for insulin measurement.
-
Quantify the insulin concentration in the supernatant using an ELISA kit.
-
-
Data Analysis: Compare the amount of insulin secreted under basal and stimulated conditions, in the presence and absence of the test compound.
Conclusion
This compound is a potent allosteric glucokinase activator with demonstrated effects on both hepatic and pancreatic islet cells. While direct comparative studies across a broad panel of cell lines are limited, the available data, in conjunction with findings for other GKAs, supports its mechanism of action in enhancing glucose sensing and metabolism. The provided protocols offer a framework for further in vitro cross-validation and comparative analysis of this compound and other glucokinase activators. Future head-to-head studies in relevant cell lines such as INS-1E, MIN6, and HepG2 are warranted to provide a more definitive comparative assessment of their potency and efficacy.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Effects of glucokinase activators GKA50 and LY2121260 on proliferation and apoptosis in pancreatic INS-1 beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of RO-28-1675: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like RO-28-1675 is paramount for both laboratory safety and environmental protection. This document provides essential logistical information, including operational and disposal plans, for the potent allosteric glucokinase (GK) activator, this compound.
Summary of Key Quantitative Data
The following table summarizes important quantitative data for this compound, a compound investigated for its potential in treating type 2 diabetes.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₂N₂O₃S₂ | [3] |
| Molecular Weight | 378.51 g/mol | [3] |
| EC₅₀ (Glucokinase) | 54 nM | [1][2] |
| EC₅₀ (GK/GKRP) | 90 nM | [4] |
| Appearance | White to off-white solid | [1] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [1] |
| Storage (In solvent) | -80°C for 2 years, -20°C for 1 year | [1] |
Experimental Protocol: In Vivo Administration in a Murine Model
A common experimental application of this compound involves oral administration to mouse models to assess its glucose-lowering effects. The following is a generalized protocol based on available literature.
Objective: To evaluate the effect of this compound on blood glucose levels in C57BL/6J mice.[1]
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]
-
C57BL/6J mice
-
Oral gavage needles
-
Glucometer and test strips
Procedure:
-
Preparation of Dosing Solution: Prepare a solution of this compound in the vehicle at the desired concentration (e.g., for a 50 mg/kg dose).[1] Ensure the compound is fully dissolved. Gentle heating or sonication may be used to aid dissolution.[5] It is recommended to prepare the working solution fresh on the day of the experiment.
-
Animal Handling: Acclimate mice to the experimental conditions. Fast the mice for a predetermined period before dosing, if required by the study design.
-
Dosing: Administer the prepared this compound solution or vehicle control to the mice via oral gavage.
-
Blood Glucose Monitoring: At specified time points post-administration, collect blood samples (e.g., from the tail vein) and measure blood glucose levels using a glucometer.
-
Data Analysis: Compare the blood glucose levels of the this compound-treated group to the vehicle-treated control group to determine the compound's efficacy.
Signaling Pathway and Mechanism of Action
This compound is an allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism. In pancreatic β-cells, activation of GK increases the rate of glucose phosphorylation, leading to a rise in the ATP/ADP ratio. This closes ATP-sensitive potassium channels, causing cell membrane depolarization, calcium influx, and subsequent insulin (B600854) secretion. In the liver, GK activation enhances glucose uptake and glycogen (B147801) synthesis.[6][7]
Caption: Simplified signaling pathway of this compound in pancreatic β-cells and hepatocytes.
Proper Disposal Procedures
As with any investigational compound, proper disposal of this compound and associated waste is crucial. The following procedures provide a framework for safe and compliant disposal.
General Principles:
-
This compound should be treated as hazardous chemical waste.[8]
-
Disposal must adhere to all applicable federal, state, and local regulations.[9]
-
Do not dispose of this compound down the drain or in regular trash.[8]
Step-by-Step Disposal Guide:
-
Segregation of Waste:
-
Solid Waste: Collect unused or expired this compound powder in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible hazardous waste container.
-
Contaminated Materials: Items such as pipette tips, gloves, and empty vials that have come into contact with this compound should be disposed of as hazardous waste in a designated container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Include any other hazard warnings as indicated in the Safety Data Sheet (SDS).
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from incompatible materials.
-
Ensure containers are kept closed except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the collection and disposal of the hazardous waste.[10]
-
Caption: General workflow for the proper disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. file.medchemexpress.eu [file.medchemexpress.eu]
- 10. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling RO-28-1675
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of the potent glucokinase activator, RO-28-1675.
This document provides crucial safety protocols and logistical information for the laboratory use of this compound. While some suppliers classify this compound as non-hazardous, its nature as a potent bioactive molecule necessitates a cautious approach to handling to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A thorough risk assessment should precede any handling of this compound to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE based on the Safety Data Sheet (SDS) provided by MedChemExpress.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Safety goggles with side-shields- Chemical-resistant gloves (e.g., nitrile)- Impervious laboratory coat- Suitable respirator | To prevent eye and skin contact, and inhalation of fine particles. A respirator is crucial to avoid inhaling dust and aerosols. |
| Solution Preparation and Handling | - Safety goggles with side-shields- Chemical-resistant gloves (e.g., nitrile)- Impervious laboratory coat | To protect against splashes and direct contact with the skin and eyes. |
| Accidental Spills | - Full personal protective equipment, including respirator- Impervious clothing | To ensure full protection during cleanup of spills, minimizing all routes of exposure. |
Experimental Protocols: Safe Handling and Disposal
Handling Protocol:
-
Preparation: Before handling, ensure that a safety shower and an eye wash station are readily accessible.[1]
-
Ventilation: All work with this compound, especially the handling of the powder form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid the formation of dust and aerosols.[1]
-
Avoiding Contact: Take measures to prevent inhalation, and contact with skin and eyes.[1]
-
Personal Hygiene: Wash hands thoroughly after handling the compound.
Disposal Protocol:
Contaminated materials and waste should be handled as follows:
-
Solid Waste: Absorb solutions with a finely-powdered liquid-binding material such as diatomite.[1]
-
Decontamination: Clean all contaminated surfaces and equipment by scrubbing with alcohol.[1]
-
Containerization: Dispose of all contaminated materials, including used PPE and cleaning materials, in a sealed and properly labeled container.
-
Final Disposal: Adhere to local regulations for the disposal of chemical waste.
Workflow for Safe Handling and Disposal of this compound
The following diagram illustrates the procedural flow for the safe handling and disposal of this compound in a laboratory setting.
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately:
-
Eye Contact: Immediately flush eyes with plenty of water, removing contact lenses if present. Seek medical attention.[1]
-
Skin Contact: Rinse the affected area thoroughly with water and remove contaminated clothing. Seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Fire Fighting and Accidental Release Measures
-
Fire Fighting: In case of a fire, use water spray, dry chemical, foam, or carbon dioxide extinguishers. Wear self-contained breathing apparatus and protective clothing.[1]
-
Accidental Release: For spills, use full personal protective equipment. Prevent further leakage and keep the substance away from drains. Absorb the spill with a liquid-binding material and decontaminate the area.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
